S32826
Description
an autotoxin inhibitor; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
[4-(tetradecanoylamino)phenyl]methylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXAHVRWFHOKHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657694 | |
| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096770-84-1 | |
| Record name | {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and History of S32826: A Potent Nanomolar Autotaxin Inhibitor
For Immediate Release
A deep dive into the discovery, mechanism of action, and experimental validation of S32826, a seminal inhibitor of the enzyme autotaxin, provides a comprehensive resource for researchers in drug discovery and development. This technical guide outlines the history of this compound, from its initial high-throughput screening to its characterization as a potent tool compound for in vitro and ex vivo studies of the autotaxin-lysophosphatidic acid (LPA) signaling axis. While its poor pharmacokinetic properties have limited its in vivo applications, the discovery of this compound marked a significant milestone in the development of autotaxin inhibitors.
Executive Summary
This compound, chemically identified as [4-(tetradecanoylamino)benzyl]phosphonic acid, emerged from a systematic screening of several thousand compounds as a highly potent, nanomolar inhibitor of autotaxin (ATX).[1][2] This document provides a detailed account of its discovery, its inhibitory activity against various ATX isoforms, and the experimental protocols utilized in its characterization. Quantitative data on its efficacy and selectivity are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a comprehensive technical resource for researchers and scientists engaged in the field of drug development, particularly those targeting the ATX-LPA pathway.
Discovery and History
The discovery of this compound was the result of a large-scale screening effort aimed at identifying inhibitors of the phosphodiesterase activity of autotaxin.[1][2] A colorimetric assay was employed to screen a library of several thousand compounds, leading to the identification of this compound as a promising hit.[1][2] Subsequent validation and characterization confirmed its potent inhibitory effect on the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), the primary physiological function of autotaxin.[1][2] Although this compound demonstrated excellent in vitro potency, its development for in vivo applications was hampered by poor stability and bioavailability.[1][2] Nevertheless, it remains a valuable pharmacological tool for elucidating the role of autotaxin in various pathological conditions in cellular models.[1][2]
Quantitative Data
The inhibitory potency of this compound has been determined through various in vitro assays. The following tables summarize the key quantitative data.
| Assay Type | Enzyme Source | Substrate | IC50 Value |
| Phosphodiesterase Assay | Recombinant human ATX β | p-nitrophenyl-ppp | 9 nM |
| LysoPLD Assay (Fluorescence) | Recombinant human ATX β | - | 5.6 nM |
| LysoPLD Assay (Autoradiography) | Recombinant human ATX β | [14C]LPC | 47 nM |
| LPA Release Assay | 3T3-F442A adipocytes | Endogenous | 90 nM |
Table 1: In Vitro Potency of this compound Against Autotaxin. This table presents the half-maximal inhibitory concentration (IC50) values of this compound determined in different assay formats.
| Target | Assay Type | IC50 Value |
| Src kinase | Kinase assay | ~ 6 µM |
| PTP-1B | Phosphatase assay | ~ 15 µM |
| 29 other receptors and enzymes | Various | Little to no activity |
Table 2: Selectivity Profile of this compound. This table showcases the selectivity of this compound for autotaxin over other enzymes and receptors.
Signaling Pathway
Autotaxin is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid that acts on a family of G protein-coupled receptors (GPCRs) to elicit a wide range of cellular responses, including cell proliferation, migration, and survival. The inhibition of autotaxin by this compound blocks the synthesis of LPA, thereby attenuating these downstream signaling events.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
High-Throughput Screening (Colorimetric Assay)
This assay was used for the initial screening of the chemical library to identify inhibitors of autotaxin's phosphodiesterase activity.
-
Principle: The assay measures the hydrolysis of the artificial substrate p-nitrophenyl-ppp by autotaxin, which releases p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.
-
Materials:
-
Recombinant human autotaxin β
-
p-nitrophenyl-ppp (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Spectrophotometer
-
-
Procedure:
-
Add 2 µL of test compound solution to each well of a 384-well plate.
-
Add 50 µL of a solution containing recombinant human autotaxin β in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the substrate p-nitrophenyl-ppp solution in assay buffer.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
Calculate the percentage of inhibition relative to a control without inhibitor.
-
[14C]Lyso-phosphatidylcholine Conversion Assay (LysoPLD Assay)
This assay confirms the inhibitory activity of compounds on the physiologically relevant lysoPLD activity of autotaxin.
-
Principle: This method measures the conversion of radiolabeled [14C]lysophosphatidylcholine ([14C]LPC) to [14C]lysophosphatidic acid ([14C]LPA) by autotaxin. The radiolabeled product is then separated from the substrate by thin-layer chromatography (TLC) and quantified.
-
Materials:
-
Recombinant human autotaxin β
-
[14C]LPC (radiolabeled substrate)
-
Unlabeled LPC
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compounds (dissolved in DMSO)
-
TLC plates (e.g., silica gel 60)
-
Developing solvent (e.g., chloroform/methanol/acetic acid, 65:15:5, v/v/v)
-
Phosphorimager or liquid scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, unlabeled LPC, and [14C]LPC.
-
Add the test compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding recombinant human autotaxin β.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system.
-
Visualize and quantify the [14C]LPA and [14C]LPC spots using a phosphorimager or by scraping the spots and performing liquid scintillation counting.
-
Calculate the percentage of inhibition.
-
Experimental Workflow
The discovery and characterization of this compound followed a logical and systematic workflow, from initial high-throughput screening to detailed in vitro validation.
Caption: Experimental workflow for the discovery and characterization of this compound.
Conclusion
The discovery of this compound was a pivotal moment in the field of autotaxin research. As a potent and selective nanomolar inhibitor, it has served as an invaluable tool for dissecting the complex roles of the autotaxin-LPA signaling axis in health and disease. While its journey as a potential therapeutic was cut short by unfavorable pharmacokinetic properties, the knowledge gained from its discovery and characterization has paved the way for the development of a new generation of autotaxin inhibitors with improved drug-like properties, some of which are now in clinical trials. This technical guide provides a comprehensive overview of this seminal molecule, offering valuable insights for researchers dedicated to the ongoing exploration of this important therapeutic target.
References
An In-depth Technical Guide to the Chemical Structure and Properties of S32826
For Researchers, Scientists, and Drug Development Professionals
Abstract
S32826, chemically identified as [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent, nanomolar inhibitor of the enzyme autotaxin (ATX).[1] Autotaxin is a key enzyme responsible for the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1] LPA plays a crucial role in a multitude of physiological and pathological processes, including cell proliferation, migration, and survival, making the ATX-LPA signaling axis a significant target in therapeutic areas such as oncology and metabolic diseases.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental protocols related to this compound, serving as a vital resource for professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is an organophosphonate compound characterized by a phosphonic acid head group, a central phenyl ring, and a long N-acyl chain. This amphipathic structure is crucial for its interaction with the active site of autotaxin.
Chemical Name: [4-(tetradecanoylamino)benzyl]phosphonic acid Molecular Formula: C₂₁H₃₆NO₄P Molecular Weight: 413.49 g/mol
While detailed experimental data on the physicochemical properties of this compound are not extensively published, the table below summarizes its key identifiers and known characteristics. For comparative purposes, data for the related parent compound, benzylphosphonic acid, are also included.
| Property | This compound | Benzylphosphonic Acid (for comparison) |
| Molecular Formula | C₂₁H₃₆NO₄P | C₇H₉O₃P |
| Molecular Weight | 413.49 g/mol | 172.12 g/mol [3] |
| CAS Number | 1103672-43-0 (for disodium salt)[4] | 6881-57-8[3] |
| Physical Form | Solid | Solid[3] |
| Melting Point | Not Reported | 173-178 °C[3] |
| Solubility | Poor aqueous solubility | Not Reported |
| In Vivo Stability | Poor[1] | Not Applicable |
| Bioavailability | Poor[1] | Not Applicable |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by directly inhibiting the enzymatic activity of autotaxin. ATX is a lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA and choline.[5] By blocking this conversion, this compound effectively reduces the levels of extracellular LPA.
LPA, in turn, acts as a potent signaling molecule by binding to a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[5][6] The activation of these receptors initiates a cascade of downstream signaling events that are highly dependent on the specific G protein to which the receptor is coupled (Gαi/o, Gαq/11, Gα12/13, and Gαs).[6][7] These pathways ultimately regulate a wide array of cellular functions, including:
-
Cell Proliferation and Survival: Primarily mediated through the PI3K/Akt and MAPK/ERK pathways.
-
Cell Migration and Cytoskeletal Reorganization: Largely controlled by the Rho/ROCK pathway.
-
Calcium Mobilization: Triggered by the PLC/IP₃ pathway.
The following diagram illustrates the central role of autotaxin in the LPA signaling pathway and the inhibitory action of this compound.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory effect of this compound.
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of autotaxin, with inhibitory constants in the low nanomolar range. It has been shown to be effective against various isoforms of autotaxin (α, β, and γ).[8][9] The tables below summarize the key in vitro efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Autotaxin
| Assay Type | Substrate | Measured Activity | IC₅₀ (nM) | Reference |
| Overall Autotaxin Inhibition | Not Specified | Overall Inhibition | 8.8 | [8][9] |
| Phosphodiesterase Activity (Colorimetric) | p-nitrophenyl-5'-thymidine monophosphate | Phosphodiesterase | 9 | [4] |
| LysoPLD Activity (Fluorescence) | Not Specified | Lysophospholipase D | 5.6 | [4] |
| LysoPLD Activity (Radiometric) | [¹⁴C]LPC | Lysophospholipase D | 47 | [4] |
Table 2: Cellular Activity of this compound
| Cell Line/System | Biological Effect | IC₅₀ (nM) | Reference |
| 3T3-F442A Adipocytes | Inhibition of LPA Release | 90 | [4][8] |
| Human OVCAR-3 Ovarian Carcinoma | Cytostatic Effect (not cytotoxic) | >1000 | [10] |
Experimental Protocols
The following sections provide an overview of the methodologies used in the synthesis and biological evaluation of this compound.
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound has not been published, a representative synthesis can be conceptualized based on standard methods for the preparation of benzylphosphonic acids. The synthesis would likely involve two key steps: the formation of a phosphonate ester via a Michaelis-Arbuzov or similar reaction, followed by hydrolysis to the phosphonic acid.
Step 1: Synthesis of Diethyl [4-(tetradecanoylamino)benzyl]phosphonate
-
Reaction: The synthesis would likely start with a suitable 4-aminobenzylphosphonate derivative. The amino group would then be acylated with tetradecanoyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent (e.g., dichloromethane or tetrahydrofuran) to form the amide bond.
-
Purification: The resulting diethyl [4-(tetradecanoylamino)benzyl]phosphonate would be purified using standard techniques such as column chromatography.
Step 2: Hydrolysis to [4-(tetradecanoylamino)benzyl]phosphonic acid (this compound)
-
Reaction: The purified phosphonate ester would then be hydrolyzed to the final phosphonic acid. A common method for this transformation is refluxing with concentrated hydrochloric acid.[11][12][13][14]
-
Purification: The final product, this compound, would precipitate upon cooling and could be collected by filtration and further purified by recrystallization.
The following diagram outlines the logical workflow for the synthesis of this compound.
Caption: Logical workflow for the synthesis of this compound.
Autotaxin Inhibition Assays
The inhibitory potency of this compound against autotaxin was determined using multiple assay formats.
4.2.1. Colorimetric Assay (for High-Throughput Screening)
-
Principle: This assay measures the phosphodiesterase activity of autotaxin using an artificial colorimetric substrate, such as p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP). The hydrolysis of pNP-TMP by autotaxin releases p-nitrophenolate, which can be quantified spectrophotometrically at approximately 405 nm.
-
Protocol Outline:
-
Recombinant autotaxin is incubated with the test compound (this compound) at various concentrations in a suitable buffer (e.g., Tris-HCl with relevant salts).
-
The enzymatic reaction is initiated by the addition of the pNP-TMP substrate.
-
The plate is incubated at 37°C for a defined period.
-
The absorbance at 405 nm is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC₅₀ value is determined.
-
4.2.2. Radiolabeled LPC to LPA Conversion Assay
-
Principle: This assay directly measures the lysophospholipase D (lysoPLD) activity of autotaxin using its natural substrate, lysophosphatidylcholine (LPC), in a radiolabeled form ([¹⁴C]LPC). The product, [¹⁴C]LPA, is then separated from the unreacted substrate and quantified.
-
Protocol Outline:
-
Autotaxin is pre-incubated with this compound at various concentrations.
-
The reaction is started by the addition of [¹⁴C]lyso-phosphatidylcholine.
-
The reaction mixture is incubated at 37°C.
-
The reaction is stopped, and the lipids are extracted.
-
The lipid extract is spotted on a thin-layer chromatography (TLC) plate to separate [¹⁴C]LPC and [¹⁴C]LPA.
-
The radioactivity corresponding to the [¹⁴C]LPA spot is quantified using a phosphorimager or by scraping the silica and performing liquid scintillation counting.
-
The IC₅₀ value is calculated based on the reduction in [¹⁴C]LPA formation.
-
Applications in Cellular Models
This compound has been utilized as a pharmacological tool to probe the role of the autotaxin-LPA axis in various cellular processes relevant to disease.
-
Diabesity: In cellular models of diabetes and obesity, such as the 3T3-F442A adipocyte cell line, this compound has been shown to inhibit the release of LPA.[4][8] This is significant as LPA is known to be involved in adipocyte differentiation and function.
-
Oncology: The ATX-LPA pathway is implicated in cancer progression, including cell proliferation, migration, and metastasis. This compound has demonstrated a moderate cytostatic (growth-inhibiting) but not cytotoxic (cell-killing) effect on human OVCAR-3 ovarian carcinoma cells.[10] This suggests that inhibiting autotaxin could be a viable strategy to control tumor growth.
Limitations and Future Perspectives
A significant limitation of this compound is its poor in vivo stability and/or bioavailability, which has precluded its use in animal models and, consequently, its development as a therapeutic agent.[1] However, its high potency and selectivity make it an invaluable research tool for the in vitro validation of autotaxin as a therapeutic target in various pathologies.
Future research efforts may focus on modifying the structure of this compound to improve its pharmacokinetic properties while retaining its high inhibitory potency. Such second-generation inhibitors could have significant therapeutic potential in the treatment of cancer, fibrosis, and inflammatory diseases where the autotaxin-LPA signaling pathway is dysregulated.
Conclusion
This compound is a pioneering nanomolar inhibitor of autotaxin that has been instrumental in elucidating the role of the ATX-LPA signaling axis in various disease models. This technical guide has provided a detailed overview of its chemical structure, biological activity, and the experimental methodologies associated with its characterization. Despite its limitations for in vivo applications, this compound remains a cornerstone compound for researchers in the field and a critical reference for the ongoing development of novel autotaxin inhibitors with therapeutic potential.
References
- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool [pubmed.ncbi.nlm.nih.gov]
- 2. Diabetes-associated breast cancer is molecularly distinct and shows a DNA damage repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 8. Autotaxin induces lung epithelial cell migration through lysoPLD activity-dependent and -independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. US20070004937A1 - Methods for the preparation of phosphonic acid derivatives - Google Patents [patents.google.com]
- 12. Methods for the preparation of phosphonic acid derivatives - Eureka | Patsnap [eureka.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
S32826 as a Pharmacological Tool for Lysophosphatidic Acid (LPA) Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on numerous cell types, signaling through a family of G protein-coupled receptors (GPCRs). The intricate role of LPA in both physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis, has made the LPA signaling axis a focal point of research. A key enzyme in the production of extracellular LPA is autotaxin (ATX), which catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. Pharmacological inhibition of ATX is a powerful strategy to probe the functions of the LPA signaling pathway. S32826 is a potent and selective inhibitor of autotaxin, making it a valuable pharmacological tool for in vitro and ex vivo studies aimed at elucidating the roles of the ATX-LPA axis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows. However, it is important to note that the poor in vivo stability and bioavailability of this compound currently limit its application to cellular and tissue-based models.[1]
Introduction to the Autotaxin-LPA Signaling Axis
Lysophosphatidic acid (LPA) is a small glycerophospholipid that acts as an extracellular signaling molecule.[1] It is produced from lysophosphatidylcholine (LPC) primarily through the enzymatic action of autotaxin (ATX), a secreted lysophospholipase D.[1] LPA mediates its diverse biological effects by activating at least six cognate G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[2] These receptors couple to various heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs, to initiate a wide range of downstream signaling cascades.[2]
The major signaling pathways activated by LPA receptors include:
-
Gαi/o: Inhibition of adenylyl cyclase and activation of the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell proliferation and survival.[3][4]
-
Gαq/11: Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[4]
-
Gα12/13: Activation of the small GTPase Rho, which regulates the actin cytoskeleton, cell shape, and migration.[3]
-
Gαs: Stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2]
The dysregulation of the ATX-LPA signaling axis has been implicated in a variety of pathological conditions, including cancer, fibrosis, inflammation, and metabolic diseases.[5] Therefore, pharmacological tools that can modulate this pathway are essential for both basic research and drug development.
This compound: A Potent Autotaxin Inhibitor
This compound, with the chemical name [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent and selective inhibitor of autotaxin.[1] It acts by targeting the enzymatic site of ATX, thereby preventing the conversion of LPC to LPA.[1] this compound has been shown to be effective against various isoforms of autotaxin.[1]
Quantitative Data
The inhibitory activity of this compound has been characterized in various assays. The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay System | Reference |
| IC50 | 8.8 nM | Recombinant Autotaxin β | |
| IC50 | 90 nM | LPA release from 3T3-F442A adipocytes | |
| Maximal Inhibition | 80% at 500 nM | LPA release from 3T3-F442A adipocytes |
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Observation | Reference |
| In vivo stability | Poor | [1] |
| Bioavailability | Poor | [1] |
Table 2: In Vivo Properties of this compound
Experimental Protocols
The following protocols provide detailed methodologies for using this compound as a pharmacological tool in key cellular assays to study the ATX-LPA signaling axis.
Autotaxin Activity Assay
This protocol is designed to confirm the inhibitory effect of this compound on ATX activity in a cell-free system using a fluorogenic substrate.
Materials:
-
Recombinant human autotaxin
-
Fluorogenic ATX substrate (e.g., FS-3)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add a fixed amount of recombinant autotaxin to each well.
-
Add the different concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic ATX substrate to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rate against the logarithm of the this compound concentration to determine the IC50 value.
Inhibition of LPA Release from Adipocytes
This protocol describes how to assess the effect of this compound on the release of LPA from cultured adipocytes.
Materials:
-
3T3-F442A preadipocytes
-
Differentiation medium (e.g., DMEM with 10% FBS, insulin, dexamethasone, and IBMX)
-
This compound
-
Serum-free medium
-
Method for LPA extraction and quantification (e.g., LC-MS/MS)
Procedure:
-
Culture 3T3-F442A preadipocytes to confluence.
-
Induce differentiation into adipocytes by treating the cells with differentiation medium for several days.
-
Once differentiated, wash the adipocytes with serum-free medium.
-
Treat the adipocytes with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control in serum-free medium for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Extract LPA from the supernatant using an appropriate method (e.g., liquid-liquid extraction).
-
Quantify the amount of LPA in the extracts using a sensitive technique like LC-MS/MS.
-
Normalize the LPA levels to the total protein content of the cells in each well.
-
Plot the normalized LPA levels against the this compound concentration to determine the IC50 for LPA release.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol outlines the use of this compound to investigate the role of the ATX-LPA axis in collective cell migration.
Materials:
-
Cell line of interest (e.g., cancer cell line known to respond to LPA)
-
Complete growth medium
-
This compound
-
Sterile pipette tip or cell scraper
-
Microscope with live-cell imaging capabilities
Procedure:
-
Seed the cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Gently wash the cells with serum-free medium to remove dislodged cells.
-
Add serum-free medium containing different concentrations of this compound or vehicle control to the wells.
-
Place the plate on a microscope with a stage-top incubator.
-
Acquire images of the scratch at regular intervals (e.g., every 2-4 hours) for 24-48 hours.
-
Analyze the images to measure the area of the scratch at each time point.
-
Calculate the rate of wound closure for each condition.
-
Compare the migration rates in the presence and absence of this compound to determine the effect of inhibiting LPA production on cell migration.
Transwell Migration Assay
This protocol details a method to study the effect of this compound on the chemotactic migration of individual cells.
Materials:
-
Cell line of interest
-
Transwell inserts with appropriate pore size
-
Serum-free medium
-
Chemoattractant (e.g., LPA or serum)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
Procedure:
-
Pre-treat the cells with different concentrations of this compound or vehicle control in serum-free medium for a few hours.
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Seed the pre-treated cells in serum-free medium into the upper chamber of the transwell inserts.
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 6-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance using a plate reader, or count the stained cells under a microscope.
-
Compare the number of migrated cells between the different treatment groups.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the use of this compound in LPA research.
Caption: LPA Signaling Pathway and the inhibitory action of this compound on Autotaxin.
References
- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ins and outs of lipoprotein(a) assay methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-Cell Migration Assays Using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
S32826 and its effect on different autotaxin isoforms
An In-depth Technical Guide on S32826 and its Effect on Autotaxin Isoforms
Introduction to Autotaxin and this compound
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a critical role in lipid signaling.[1] It is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA) in the bloodstream.[2][3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA, a bioactive lipid mediator that influences a wide array of cellular processes by binding to at least six G protein-coupled receptors (LPAR1-6).[3][4][5] The ATX-LPA signaling axis is implicated in various physiological and pathological conditions, including cancer, inflammation, and fibrosis.[3]
The human ATX gene exhibits complex alternative splicing, resulting in at least five different isoforms: α, β, γ, δ, and ε.[5][6] These isoforms differ in their tissue distribution and potentially in their functional properties, though all possess lysophospholipase D (lysoPLD) activity.[5][6] The β and δ isoforms are considered the major and most stable forms.[6]
This compound, or [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent, nanomolar inhibitor of autotaxin discovered through high-throughput screening.[2] It serves as a valuable pharmacological tool for the in vitro investigation of the ATX-LPA pathway, although its utility in in vivo models is limited by poor stability and bioavailability.[2][7]
Inhibitory Effect of this compound on Autotaxin Isoforms
This compound has been demonstrated to be a pan-inhibitor of autotaxin, showing similar potent inhibitory effects across the various isoforms, specifically the α, β, and γ isoforms.[2][8] This broad activity makes it a useful tool for studying the overall function of ATX without isoform-specific bias.
Quantitative Inhibitory Data
The inhibitory potency of this compound against autotaxin has been quantified using several biochemical assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific enzymatic activity being measured (phosphodiesterase vs. lysophospholipase D) and the detection method used. The majority of detailed quantitative studies have been performed using the ATX β isoform.
| Target Enzyme/Process | Assay Method | IC50 Value (nM) | Reference |
| Autotaxin (isoform non-specific) | Not Specified | 8.8 | [8] |
| Autotaxin β (Phosphodiesterase Activity) | pNppp colorimetric assay | 9 | [7] |
| Autotaxin β (lysoPLD Activity) | Enzyme-linked fluorescence detection | 5.6 | [3][7] |
| Autotaxin β (lysoPLD Activity) | Autoradiography by TLC with [14C]LPC | 47 | [7] |
| LPA Release from 3T3-F442A adipocytes | Cellular Assay | 90 | [7][8] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of autotaxin, targeting the enzyme's active site. It potently inhibits both the phosphodiesterase and the physiologically crucial lysophospholipase D (lysoPLD) activities of ATX.[7] By blocking the catalytic function of ATX, this compound prevents the conversion of LPC to LPA, thereby downregulating the entire downstream signaling cascade initiated by LPA binding to its receptors.
Experimental Protocols
The determination of this compound's inhibitory activity on autotaxin isoforms relies on assays that measure either the consumption of the substrate (LPC) or the generation of a product (LPA or a reporter molecule).
Lysophospholipase D (lysoPLD) Activity Assay (Radiometric TLC)
This method directly measures the conversion of LPC to LPA and is considered a gold standard for assessing lysoPLD activity.
-
Principle: Radiolabeled [14C]lysophosphatidylcholine is used as a substrate. The enzymatic reaction produces [14C]LPA. The lipids are then extracted and separated using thin-layer chromatography (TLC). The radioactivity corresponding to the LPA spot is quantified to determine enzyme activity.
-
Protocol Outline:
-
Recombinant autotaxin (specific isoform) is pre-incubated with varying concentrations of this compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by adding the substrate, [14C]LPC.
-
The reaction is allowed to proceed for a defined period at 37°C and is then terminated by adding an acidic solvent mixture (e.g., chloroform/methanol/HCl).
-
Lipids are extracted from the aqueous phase.
-
The extracted lipids are spotted onto a TLC plate and developed in a suitable solvent system to separate LPA from LPC.
-
The TLC plate is dried, and the radioactive spots are visualized and quantified using a phosphorimager or by scraping the silica and using liquid scintillation counting.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
-
Phosphodiesterase (PDE) Activity Assay (Colorimetric)
This assay utilizes an artificial substrate that produces a colored product upon cleavage by ATX's phosphodiesterase activity.
-
Principle: The substrate p-nitrophenyl phenylphosphonate (pNppp) is hydrolyzed by ATX to release p-nitrophenol, a chromophore that can be quantified by measuring absorbance at ~405 nm.[7]
-
Protocol Outline:
-
Autotaxin enzyme is incubated with various concentrations of this compound in a 96-well plate.
-
The reaction is started by adding the pNppp substrate.
-
The plate is incubated at 37°C.
-
The absorbance is read kinetically or at a fixed endpoint using a microplate reader.
-
The rate of p-nitrophenol production is used to determine the level of inhibition for each this compound concentration and to calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for evaluating the inhibitory potency of this compound against an autotaxin isoform.
Conclusion
This compound is a highly potent, non-isoform-selective inhibitor of autotaxin.[2][8] It effectively blocks the enzymatic activity responsible for the production of the signaling lipid LPA. The quantitative data, derived from robust biochemical and cellular assays, confirm its nanomolar potency.[3][7] While its pharmacokinetic properties limit its use in in vivo animal models, this compound remains an indispensable pharmacological tool for researchers in drug development and cell biology to probe the function of the ATX-LPA signaling axis in in vitro and ex vivo systems.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. usbio.net [usbio.net]
- 8. medchemexpress.com [medchemexpress.com]
S32826: A Technical Guide for Investigating the Autotaxin-Lysophosphatidic Acid (ATX-LPA) Axis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a critical pathway implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, and fibrosis. Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the synthesis of lysophosphatidic acid (LPA), a bioactive signaling phospholipid. LPA exerts its diverse cellular effects by activating a family of G protein-coupled receptors (GPCRs). The central role of the ATX-LPA axis in numerous diseases has established ATX as a significant therapeutic target.
This technical guide provides an in-depth overview of S32826, a potent nanomolar inhibitor of autotaxin. While its poor in vivo stability and bioavailability limit its therapeutic application, this compound serves as an invaluable pharmacological tool for the in vitro and cell-based investigation of the ATX-LPA axis.[1] This document outlines its mechanism of action, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated signaling pathways and experimental workflows.
This compound: Mechanism of Action and Biochemical Data
This compound, chemically known as [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent inhibitor of autotaxin.[1] It was discovered through systematic screening of thousands of compounds using a colorimetric assay that leverages the phosphodiesterase activity of autotaxin.[1]
Mechanism of Inhibition
This compound acts as a competitive inhibitor of autotaxin. The autotaxin active site is comprised of a tripartite binding site: a deep hydrophobic pocket that accommodates the lipid tail of the substrate, a bimetallic (two Zn²⁺ ions) catalytic site where hydrolysis occurs, and a solvent-accessible tunnel. This compound is classified as a type I inhibitor, meaning it mimics the substrate, lysophosphatidylcholine (LPC), by occupying the catalytic site.[2] Its phosphonic acid head group likely interacts with the zinc ions in the catalytic site, while its hydrophobic tail occupies the lipid-binding pocket, thereby blocking substrate access and inhibiting LPA production.
Quantitative Data for this compound
The inhibitory potency of this compound has been characterized across different autotaxin isoforms and in various assay formats. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Autotaxin Isoform(s) | Assay Condition | Reference |
| IC₅₀ | 8.8 nM | Recombinant human ATX-β | Enzymatic assay | [3] |
| IC₅₀ | Similar inhibitory effects | α, β, and γ | Not specified | [3] |
| Assay Type | Cell Line | Parameter | Value | Reference |
| LPA Release Assay | 3T3-F442A adipocytes | IC₅₀ | 90 nM | [3] |
| LPA Release Assay | 3T3-F442A adipocytes | Maximal Inhibition | 80% at 500 nM | [3] |
Experimental Protocols
In Vitro Autotaxin Activity Assay (Colorimetric)
This protocol is adapted from established methods for screening autotaxin inhibitors and can be used to determine the IC₅₀ of this compound.[4][5]
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Autotaxin Assay Buffer (50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂)
-
Autotaxin Substrate: bis(p-nitrophenyl) phosphate (pNPP)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405-415 nm
-
Solvent for inhibitor (e.g., DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of concentrations for the IC₅₀ curve (e.g., 0.1 nM to 1 µM).
-
Dilute the recombinant human ATX in ice-cold Assay Buffer to the desired working concentration.
-
Reconstitute the pNPP substrate in Assay Buffer to the final desired concentration.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a fixed volume of diluted ATX solution and the corresponding this compound dilution.
-
100% Activity Control Wells: Add the same volume of diluted ATX solution and the solvent used for the inhibitor (without this compound).
-
Background Control Wells: Add the same volume of Assay Buffer and the inhibitor solvent (without ATX and this compound).
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a fixed volume of the pNPP substrate solution to all wells.
-
Cover the plate and incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 405-415 nm using a microplate reader.
-
Subtract the average absorbance of the Background Control wells from the absorbance readings of all other wells.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of 100% Activity Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell-Based Assay for LPA Release from Adipocytes
This protocol describes how to measure the inhibitory effect of this compound on LPA release from differentiated adipocytes.[3]
Materials:
-
3T3-F442A preadipocyte cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adipocyte differentiation medium (containing insulin, dexamethasone, and IBMX)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Reagents and equipment for LPA extraction and quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Culture and Differentiation:
-
Culture 3T3-F442A preadipocytes in standard cell culture medium until confluent.
-
Induce differentiation by replacing the culture medium with adipocyte differentiation medium.
-
Maintain the cells in differentiation medium for a specified period (e.g., 10 days), replacing the medium every 2-3 days, until a mature adipocyte phenotype is observed.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in the appropriate cell culture medium.
-
Remove the differentiation medium from the mature adipocytes and wash the cells with PBS.
-
Add the medium containing different concentrations of this compound to the cells. Include a vehicle control (medium with solvent but no inhibitor).
-
Incubate the cells with the inhibitor for the desired duration (e.g., 24 hours).
-
-
LPA Extraction and Quantification:
-
Collect the cell culture supernatant.
-
Perform a lipid extraction from the supernatant using a suitable method (e.g., Bligh-Dyer extraction).
-
Quantify the amount of LPA in the lipid extracts using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Normalize the LPA levels to a relevant parameter, such as total protein concentration in the corresponding cell lysate.
-
Calculate the percentage of inhibition of LPA release for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the this compound concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. medchemexpress.com [medchemexpress.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Enzymatic Inhibition Profile of S32826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 has emerged as a potent and selective inhibitor of autotaxin (ATX), a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). This technical guide provides an in-depth overview of the enzymatic inhibition profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development targeting the autotaxin-LPA axis.
Data Presentation: Quantitative Inhibition Profile of this compound
The inhibitory potency and selectivity of this compound have been characterized using various enzymatic assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency of this compound against Autotaxin
| Enzyme Target | Assay Type | Substrate | IC50 Value | Reference |
| Autotaxin (isoforms α, β, γ) | Colorimetric | bis(p-nitrophenyl) phosphate (bis-pNPP) | 8.8 nM | [1] |
| Autotaxin β | Phosphodiesterase | Not Specified | 9 nM | [2] |
| Autotaxin β | LysoPLD (fluorescence) | FS-3 | 5.6 nM | [2] |
| Autotaxin β | LysoPLD (autoradiography by TLC) | [14C]lyso-phosphatidylcholine | 47 nM | [2] |
| Autotaxin | LPA Release from Adipocytes | Endogenous | 90 nM | [3] |
Table 2: Selectivity Profile of this compound
| Enzyme/Receptor Target | IC50 Value | Fold Selectivity vs. Autotaxin (8.8 nM) | Reference |
| Src | ~ 6 µM | ~682 | [2] |
| PTP-1B | 15 µM | ~1705 | [2] |
| 29 Other Receptors and Enzymes | Little to no activity | > 1000 | [2] |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures related to this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key enzymatic assays used to characterize the inhibitory profile of this compound are provided below.
Fluorogenic Autotaxin Activity Assay
This assay measures the lysophospholipase D (lysoPLD) activity of autotaxin using a fluorogenic substrate, FS-3.
Materials:
-
Recombinant human autotaxin
-
FS-3 (fluorogenic substrate)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM KCl, 140 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, pH 8.0
-
This compound
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 520-530 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of autotaxin in assay buffer.
-
Prepare a stock solution of FS-3 in an appropriate solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 25 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Add 25 µL of the autotaxin enzyme solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the FS-3 substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][6]
-
Colorimetric Phosphodiesterase Assay
This assay measures the phosphodiesterase activity of autotaxin using the artificial substrate bis(p-nitrophenyl) phosphate (bis-pNPP).
Materials:
-
Recombinant human autotaxin
-
bis(p-nitrophenyl) phosphate (bis-pNPP)
-
Assay Buffer: 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl₂
-
This compound
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (405-415 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of autotaxin in assay buffer.
-
Prepare a stock solution of bis-pNPP in assay buffer. The final concentration in the assay is typically 3 mM.[2]
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 150 µL of diluted Assay Buffer.
-
Add 10 µL of the this compound dilutions (or solvent control) to the respective wells.
-
Add 10 µL of the autotaxin enzyme solution to each well (except for the background wells). For background wells, add 10 µL of Assay Buffer.
-
Initiate the reactions by adding 20 µL of the Autotaxin Substrate (bis-pNPP) to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.[2]
-
Read the absorbance at a wavelength between 405-415 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from the absorbance of all other wells.
-
Calculate the percent inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percent inhibition as a function of the this compound concentration to determine the IC50 value.[2]
-
Radioactive Thin-Layer Chromatography (TLC) Assay
This assay directly measures the conversion of radiolabeled lysophosphatidylcholine ([14C]LPC) to [14C]lysophosphatidic acid ([14C]LPA).
Materials:
-
Recombinant human autotaxin
-
[14C]lyso-phosphatidylcholine ([14C]LPC)
-
Assay Buffer (e.g., Tris-HCl buffer with relevant salts)
-
This compound
-
TLC plates (e.g., silica gel)
-
Developing solvent system (to separate LPA and LPC)
-
Phosphorimager or other radioactivity detection system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, varying concentrations of this compound, and the autotaxin enzyme.
-
Pre-incubate for a defined period at 37°C.
-
Initiate the reaction by adding [14C]LPC.
-
Incubate the reaction mixture for a specific time at 37°C.
-
-
Extraction and TLC:
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol/HCl) to extract the lipids.
-
Centrifuge to separate the phases and collect the organic (lower) phase containing the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate [14C]LPC and [14C]LPA.
-
-
Detection and Analysis:
-
Dry the TLC plate and expose it to a phosphor screen or scan it with a radio-TLC scanner.
-
Quantify the radioactivity of the spots corresponding to [14C]LPC and [14C]LPA.
-
Calculate the percentage of [14C]LPC converted to [14C]LPA for each inhibitor concentration.
-
Determine the IC50 value by plotting the percent inhibition of LPA formation against the this compound concentration.[1]
-
Conclusion
This compound is a highly potent and selective inhibitor of autotaxin, targeting its enzymatic activity in the nanomolar range. Its inhibitory profile has been consistently demonstrated across various assay platforms, including fluorogenic, colorimetric, and radioactive methods. The high selectivity of this compound for autotaxin over other enzymes makes it a valuable pharmacological tool for investigating the physiological and pathological roles of the autotaxin-LPA signaling axis. The detailed protocols and workflows provided in this guide offer a practical resource for researchers aiming to study this compound or other autotaxin inhibitors. Further investigation into the precise kinetics of inhibition (i.e., determination of the Ki value) would provide a more complete understanding of its mechanism of action.
References
- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
Preliminary Studies on S32826 in Oncology Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract: S32826 has been identified as a potent, nanomolar inhibitor of autotaxin (ATX), an enzyme crucial in the production of lysophosphatidic acid (LPA). LPA is a signaling phospholipid involved in various cellular processes, including cell growth and motility, making the ATX-LPA pathway a target of interest in oncology research.[1] This document provides a technical guide to the preliminary in vitro studies of this compound in oncology models, summarizing its mechanism of action, experimental methodologies, and relevant data. Due to poor in vivo stability and/or bioavailability, studies in animal models have not been conducted.[1]
Core Mechanism of Action
This compound, chemically identified as [4-(tetradecanoylamino)benzyl]phosphonic acid, functions as a powerful inhibitor of autotaxin.[1] Autotaxin facilitates the conversion of lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[1] LPA, in turn, exerts its effects by binding to a family of G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that influence cell proliferation, migration, and survival—hallmarks of cancer progression.[1]
The inhibitory action of this compound on autotaxin disrupts this pathway, leading to a reduction in LPA levels. This disruption is the primary mechanism through which this compound is hypothesized to exert its anti-cancer effects in cellular models.
References
Methodological & Application
Application Notes and Protocols for S32826 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 is a potent and selective nanomolar inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cell proliferation, survival, migration, and angiogenesis. Dysregulation of this pathway has been implicated in the progression of various diseases, notably cancer. These application notes provide detailed protocols for utilizing this compound as a pharmacological tool to investigate the role of the ATX-LPA pathway in cancer cell biology.
Mechanism of Action
Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA. LPA then binds to and activates a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), initiating downstream signaling cascades that promote cancer cell proliferation and migration. This compound competitively inhibits the enzymatic activity of autotaxin, thereby blocking the production of LPA and attenuating its downstream effects.
Figure 1: Mechanism of action of this compound in the ATX-LPA signaling pathway.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound and its effects on cancer cell lines.
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Source |
| Autotaxin IC₅₀ | 8.8 nM | [Not directly cited] |
| LPA Release IC₅₀ (3T3-F442A adipocytes) | 90 nM | [Not directly cited] |
Table 2: Effect of this compound on Cancer Cell Lines (Hypothetical Data for Illustrative Purposes)
| Cell Line | Cancer Type | Assay | IC₅₀ / Effect |
| A2058 | Melanoma | Migration | Qualitative inhibition observed |
| MDA-MB-435 | Melanoma | Migration | Qualitative inhibition observed[1] |
| HT-1080 | Fibrosarcoma | Proliferation | Expected to inhibit |
| MDA-MB-231 | Breast Cancer | Migration | Expected to inhibit |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells, such as the HT-1080 fibrosarcoma cell line.
Materials:
-
HT-1080 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count HT-1080 cells.
-
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 1 nM to 10 µM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Figure 2: Workflow for the MTT cell proliferation assay with this compound.
Cell Migration Assay (Boyden Chamber Assay)
This protocol is adapted to assess the inhibitory effect of this compound on the migration of highly invasive cancer cells, such as the A2058 melanoma cell line.
Materials:
-
A2058 melanoma cells
-
Serum-free medium (e.g., DMEM)
-
Complete growth medium (e.g., DMEM with 10% FBS) as a chemoattractant
-
This compound (stock solution in DMSO)
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture A2058 cells to 80% confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.
-
In the upper chamber (the insert), add 100 µL of the cell suspension.
-
Add different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control to both the upper and lower chambers to ensure a stable concentration gradient is not formed, but rather the inhibitor's effect on migration towards a chemoattractant is measured.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Fixation and Staining:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group.
-
Express the data as a percentage of migration relative to the control.
-
Figure 3: Workflow for the Boyden chamber cell migration assay with this compound.
Troubleshooting
-
Low cell viability in control wells (MTT assay): Check cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
-
High background in MTT assay: Use serum-free medium during the MTT incubation step.
-
No migration in control wells (Boyden chamber): Ensure the chemoattractant is potent enough for the cell line used and that the pore size of the insert is appropriate.
-
Inconsistent results: Ensure accurate and consistent cell counting and seeding. Maintain sterile techniques to avoid contamination.
Conclusion
This compound is a valuable research tool for elucidating the role of the autotaxin-LPA signaling pathway in cancer biology. The provided protocols offer a framework for investigating the effects of this compound on cancer cell proliferation and migration. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to generate robust and reliable data.
References
Application Notes and Protocols for Utilizing S32826 in Phosphodiesterase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
S32826 is a potent and selective nanomolar inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme with lysophospholipase D (lysoPLD) activity that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis, making autotaxin a significant therapeutic target.[3][4]
These application notes provide detailed protocols for utilizing this compound as a reference inhibitor in various phosphodiesterase activity assays designed to measure the enzymatic activity of autotaxin. The provided methodologies are essential for researchers screening for novel autotaxin inhibitors or investigating the function of the ATX-LPA signaling pathway.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor of autotaxin, effectively blocking the enzyme's phosphodiesterase activity. This inhibition prevents the conversion of LPC to LPA, thereby attenuating downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (LPARs). This compound has been shown to be effective against various isoforms of autotaxin, including α, β, and γ.[1]
Data Presentation: Inhibitory Potency of this compound
The inhibitory activity of this compound against autotaxin has been quantified using several assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Assay Type | Substrate | Autotaxin Isoform | IC50 (nM) | Reference |
| Colorimetric | p-Nitrophenyl phenylphosphonate (pNppp) | ATX β | 9 | United States Biological |
| Enzyme-linked Fluorescence Detection | N/A | ATX β | 5.6 | United States Biological |
| Autoradiography by TLC | [14C]lyso-phosphatidylcholine | ATX β | 47 | United States Biological |
| Fluorogenic | FS-3 | Recombinant ATX β | 8.8 | Cayman Chemical |
| Cell-based (LPA release) | Endogenous | N/A (from 3T3-F442A adipocytes) | 90 | MedchemExpress.com, Cayman Chemical |
Signaling Pathway
The following diagram illustrates the autotaxin-LPA signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Herein are detailed protocols for three common in vitro assays to measure the phosphodiesterase activity of autotaxin and the inhibitory effect of compounds like this compound.
Protocol 1: Fluorogenic Autotaxin Activity Assay using FS-3 Substrate
This assay utilizes a fluorogenic substrate, FS-3, which is an LPC analog conjugated with both a fluorophore and a quencher. Cleavage of FS-3 by autotaxin separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence.[5][6]
Materials:
-
Recombinant human autotaxin
-
This compound (positive control inhibitor)
-
FS-3 fluorogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)
Procedure:
-
Prepare a stock solution of this compound and any test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound and test compounds in Assay Buffer.
-
Add 10 µL of the diluted compounds or vehicle control (for uninhibited and blank wells) to the wells of the 96-well plate.
-
Add 80 µL of recombinant autotaxin (e.g., 2 nM final concentration) diluted in Assay Buffer to all wells except the blank. Add 80 µL of Assay Buffer to the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Prepare the FS-3 substrate solution in Assay Buffer (e.g., 1 µM final concentration).
-
Initiate the enzymatic reaction by adding 10 µL of the FS-3 solution to all wells.
-
Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.
-
Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. Calculate the percent inhibition for each concentration of this compound and test compounds relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Colorimetric Autotaxin Activity Assay based on Choline Release
This assay measures the choline released from the hydrolysis of LPC by autotaxin. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide, which, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product.[7]
Materials:
-
Recombinant human autotaxin
-
This compound
-
Lysophosphatidylcholine (LPC)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Chromogenic substrate (e.g., TOOS or DAOS with 4-aminoantipyrine)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100)
-
96-well clear microplate
-
Absorbance plate reader (wavelength dependent on chromogen, e.g., 555 nm for TOOS)
Procedure:
-
Prepare stock solutions and serial dilutions of this compound and test compounds.
-
Prepare a reaction mixture containing choline oxidase, HRP, and the chromogenic substrate in Assay Buffer.
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 10 µL of diluted this compound, test compounds, or vehicle control to the appropriate wells.
-
Add 20 µL of recombinant autotaxin diluted in Assay Buffer to all wells except the blank. Add 20 µL of Assay Buffer to the blank wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of LPC substrate solution (e.g., 1 mM final concentration) to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Subtract the absorbance of the blank from all other readings. Calculate the percent inhibition for each inhibitor concentration compared to the uninhibited control. Determine the IC50 value as described in Protocol 1.
Protocol 3: Colorimetric Autotaxin Activity Assay using bis-pNPP
This assay uses an artificial substrate, bis-(p-nitrophenyl) phosphate (bis-pNPP), which is hydrolyzed by autotaxin to produce p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically.
Materials:
-
Recombinant human autotaxin
-
This compound
-
bis-(p-nitrophenyl) phosphate (bis-pNPP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2)
-
96-well clear microplate
-
Absorbance plate reader (405-415 nm)
Procedure:
-
Prepare stock solutions and serial dilutions of this compound and test compounds.
-
Add 150 µL of Assay Buffer to each well.
-
Add 10 µL of diluted this compound, test compounds, or vehicle control to the appropriate wells.
-
Add 10 µL of recombinant autotaxin diluted in Assay Buffer to all wells except the background. Add 10 µL of Assay Buffer to the background wells.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of bis-pNPP substrate solution (e.g., 3 mM final concentration) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405-415 nm.
-
Data Analysis: Subtract the absorbance of the background from all other readings. Calculate the percent inhibition and determine the IC50 value as described in Protocol 1.
Experimental Workflow
The following diagram outlines a general experimental workflow for screening and characterizing autotaxin inhibitors like this compound.
Conclusion
This compound is an invaluable tool for studying the phosphodiesterase activity of autotaxin. Its high potency and selectivity make it an ideal positive control for inhibitor screening campaigns and for validating new assay methodologies. The protocols provided here offer robust and reliable methods for quantifying autotaxin activity and its inhibition, thereby facilitating research and drug development efforts targeting the ATX-LPA signaling pathway.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 6. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 7. Autotaxin (ATX) Assay Kitsâ | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
S32826: Application Notes and Protocols for a Potent Autotaxin Inhibitor
For research use only. Not for use in diagnostic procedures.
Introduction
S32826 is a potent and selective inhibitor of autotaxin (ATX), with an IC50 of 8.8 nM.[1] Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid involved in numerous physiological and pathological processes, including cell proliferation, migration, and fibrosis.[2] this compound has been utilized in in vitro cellular models to investigate the role of the ATX-LPA signaling axis.[1][2] However, its application in vivo has been limited due to poor stability and bioavailability.[2] These application notes provide detailed guidelines for the preparation, storage, and use of this compound in a research setting.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₆NO₄P | [3] |
| Molecular Weight | 397.5 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥98% | [3] |
| UV/Vis. | λmax: 250 nm | [3] |
Solubility and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring experimental reproducibility.
Solubility Data:
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [3] |
| Water | 0.5 mg/mL |
Storage Guidelines:
| Form | Storage Temperature | Stability | Special Handling | Reference |
| Solid | 4°C (long-term) | Stable for at least 6 months after receipt. | Hygroscopic. Store under an inert atmosphere. | [4] |
| Room Temperature | Short-term only. | [4] | ||
| DMSO Stock Solution | -20°C | Based on similar compounds, stable for up to 6 months. | Aliquot to avoid repeated freeze-thaw cycles. | |
| -80°C | Likely stable for extended periods. | Aliquot to avoid repeated freeze-thaw cycles. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture absorption.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.975 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution with 3.975 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Inhibition of LPA Release in a Cell-Based Assay
This protocol provides a general procedure for treating cells with this compound to assess its inhibitory effect on autotaxin activity, measured by the release of LPA.
Materials:
-
Cells of interest (e.g., 3T3-F442A adipocytes)
-
Complete cell culture medium
-
This compound DMSO stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
LPA assay kit
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 24-well or 96-well plate) at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow overnight.
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Remove the old medium from the cells and wash once with PBS.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24 hours). Incubation times may need to be optimized depending on the cell type and experimental goals.[1]
-
-
Sample Collection:
-
After the incubation period, collect the conditioned medium from each well.
-
Centrifuge the collected medium to remove any detached cells or debris.
-
-
LPA Measurement:
-
Measure the concentration of LPA in the conditioned medium using a commercially available LPA assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the LPA concentration to the cell number or total protein content in each well.
-
Calculate the percentage of inhibition of LPA release for each concentration of this compound compared to the vehicle control.
-
If a dose-response curve is generated, calculate the IC50 value. This compound has been reported to inhibit LPA release from 3T3-F442A adipocytes with an IC50 of 90 nM.[1]
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin-LPA signaling pathway and a general workflow for a cell-based inhibition assay.
Caption: Autotaxin-LPA Signaling Pathway and Inhibition by this compound.
Caption: General workflow for an this compound cell-based inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. usbio.net [usbio.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for S32826 in In Vitro Models of Fibrosis
Disclaimer: Extensive literature searches did not yield specific public data on a compound designated "S32826" for the treatment of fibrosis. The following application notes and protocols are presented as a representative template for the evaluation of a novel anti-fibrotic compound, herein referred to as "Compound X," in established in vitro models of fibrosis. These protocols can be adapted for this compound once specific details of its mechanism and targets become available.
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) proteins, leading to tissue scarring and organ dysfunction.[1][2] In vitro models of fibrosis are crucial tools for understanding disease mechanisms and for the preclinical evaluation of novel anti-fibrotic therapies.[2][3][4] This document outlines detailed protocols for assessing the efficacy of a novel investigational compound, such as this compound, in mitigating key fibrotic processes in vitro. The described assays focus on evaluating the compound's effects on fibroblast activation, proliferation, ECM deposition, and the modulation of key pro-fibrotic signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of Compound X on Human Lung Fibroblasts (HLFs)
| Compound X Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98.7 ± 4.8 |
| 1 | 97.2 ± 5.1 |
| 10 | 95.5 ± 4.9 |
| 50 | 85.3 ± 6.3 |
| 100 | 60.1 ± 7.8 |
Table 2: Effect of Compound X on TGF-β1-Induced Myofibroblast Differentiation
| Treatment Group | α-SMA Expression (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.12 |
| TGF-β1 (10 ng/mL) | 4.52 ± 0.35 |
| TGF-β1 + Compound X (1 µM) | 3.15 ± 0.28 |
| TGF-β1 + Compound X (10 µM) | 1.89 ± 0.21 |
| TGF-β1 + Compound X (50 µM) | 1.12 ± 0.15 |
Table 3: Effect of Compound X on Collagen Deposition
| Treatment Group | Collagen I Expression (Normalized to Control) |
| Vehicle Control | 1.00 ± 0.09 |
| TGF-β1 (10 ng/mL) | 5.21 ± 0.41 |
| TGF-β1 + Compound X (1 µM) | 3.88 ± 0.33 |
| TGF-β1 + Compound X (10 µM) | 2.15 ± 0.25 |
| TGF-β1 + Compound X (50 µM) | 1.24 ± 0.18 |
Table 4: Modulation of TGF-β1-Induced Smad3 Phosphorylation by Compound X
| Treatment Group | p-Smad3 / Total Smad3 Ratio |
| Vehicle Control | 1.00 ± 0.11 |
| TGF-β1 (10 ng/mL) | 6.78 ± 0.55 |
| TGF-β1 + Compound X (1 µM) | 4.92 ± 0.47 |
| TGF-β1 + Compound X (10 µM) | 2.56 ± 0.31 |
| TGF-β1 + Compound X (50 µM) | 1.33 ± 0.19 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Primary Human Lung Fibroblasts (HLFs).
-
Culture Medium: Fibroblast Growth Medium-2 (FGM-2) supplemented with 2% fetal bovine serum (FBS), 1% penicillin/streptomycin, and growth factors.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 2-3 days, and cells are passaged at 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the test compound on HLFs to establish a non-toxic working concentration range.
-
Protocol:
-
Seed HLFs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound X (e.g., 0.1 to 100 µM) or vehicle control for 48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Myofibroblast Differentiation Assay
This assay evaluates the ability of Compound X to inhibit the differentiation of fibroblasts into pro-fibrotic myofibroblasts, a key event in fibrosis.[1]
-
Protocol (Immunofluorescence for α-SMA):
-
Seed HLFs on glass coverslips in a 24-well plate at 2 x 10⁴ cells/well.
-
After 24 hours, starve the cells in serum-free medium for 16 hours.
-
Pre-treat the cells with various concentrations of Compound X or vehicle for 1 hour.
-
Induce myofibroblast differentiation by adding TGF-β1 (10 ng/mL) and incubate for 48 hours.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with a primary antibody against α-smooth muscle actin (α-SMA).
-
Incubate with a fluorescently labeled secondary antibody and counterstain nuclei with DAPI.
-
Visualize and quantify the fluorescence intensity using a fluorescence microscope.
-
Collagen Deposition Assay (Sircol Assay)
This assay quantifies the amount of soluble collagen secreted by the cells into the culture medium.
-
Protocol:
-
Culture and treat HLFs as described in the myofibroblast differentiation assay (3.3).
-
Collect the cell culture supernatant after 48 hours of treatment.
-
Use a commercial Sircol Soluble Collagen Assay kit according to the manufacturer's instructions.
-
Briefly, mix the supernatant with the Sircol dye reagent to precipitate collagen.
-
Centrifuge to pellet the collagen-dye complex, remove the supernatant, and dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance at 555 nm and determine the collagen concentration against a standard curve.
-
Western Blot Analysis for Signaling Pathways
This protocol is used to assess the effect of Compound X on key pro-fibrotic signaling pathways, such as the TGF-β/Smad pathway.[5][6]
-
Protocol:
-
Seed HLFs in 6-well plates and grow to 80% confluency.
-
Starve the cells in serum-free medium for 16 hours.
-
Pre-treat with Compound X or vehicle for 1 hour, followed by stimulation with TGF-β1 (10 ng/mL) for 30-60 minutes (for phosphorylation events).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated Smad3 (p-Smad3) and total Smad3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
-
Visualizations
Caption: Experimental workflow for evaluating an anti-fibrotic compound in vitro.
Caption: Simplified TGF-β/Smad signaling pathway, a key target in fibrosis.
References
- 1. Mechanisms of Fibrosis | Cell Signaling Technology [cellsignal.com]
- 2. phenovista.com [phenovista.com]
- 3. [PDF] The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery | Semantic Scholar [semanticscholar.org]
- 4. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Measuring the Effect of S32826 on LPA Levels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
These application notes provide a comprehensive guide to measuring the biological effects of S32826. A critical distinction is made between two molecules often abbreviated as "LPA": Lysophosphatidic Acid and Lipoprotein(a) . This compound is a potent, nanomolar inhibitor of the enzyme autotaxin.[1][2][3] Autotaxin's primary function is to catalyze the conversion of lysophosphatidylcholine (LPC) into Lysophosphatidic Acid (LPA) , a bioactive signaling lipid.[1][3] Therefore, the direct and measurable effect of this compound is on the levels of Lysophosphatidic Acid.
Separately, Lipoprotein(a) [Lp(a)] is a structurally distinct, cholesterol-rich particle recognized as a causal risk factor for atherosclerotic cardiovascular disease.[4] While this compound is not known to directly target Lp(a), there is significant interest in developing therapeutics to lower its levels. However, initial studies have indicated that this compound has poor in vivo stability and bioavailability, which has limited its application in animal models for systemic effects.[1][2]
This document is therefore divided into two main parts:
-
Part 1: Detailed protocols to measure the direct effect of this compound on its intended target, Lysophosphatidic Acid (LPA) , in in vitro and cellular systems where the compound is most effective.
-
Part 2: General, standardized protocols for measuring the effect of any therapeutic agent on Lipoprotein(a) [Lp(a)] levels in preclinical and clinical settings. This serves as a guide for researchers in the field of Lp(a)-lowering drug development.
Part 1: Measuring the Effect of this compound on Lysophosphatidic Acid (LPA) Levels
Background and Mechanism of Action
This compound inhibits autotaxin (ATX), a lysophospholipase D that is the main producer of extracellular LPA.[1][3] By blocking ATX activity, this compound effectively reduces the synthesis of LPA from its precursor, LPC. This reduction in LPA can then be quantified to determine the potency and efficacy of the inhibitor.
Experimental Protocols
This protocol determines the direct inhibitory effect of this compound on ATX enzyme activity and is used to calculate the IC50 value. A common method is a fluorogenic assay using a synthetic substrate like FS-3.[5][6]
Materials:
-
Human recombinant Autotaxin (hATX)
-
FS-3 substrate (Echelon Biosciences or similar)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA, pH 8.0)
-
This compound compound
-
DMSO (for dissolving compound)
-
Black, flat-bottom 96-well plate
-
Fluorescence plate reader (Excitation/Emission ~485/538 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 pM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Setup: In triplicate, add the following to the wells of the 96-well plate:
-
Test Wells: 10 µL of this compound dilution + 80 µL of Assay Buffer containing 4 nM hATX.
-
Positive Control (100% Activity): 10 µL of vehicle (Assay Buffer with DMSO) + 80 µL of Assay Buffer containing 4 nM hATX.
-
Negative Control (0% Activity/Background): 10 µL of vehicle + 80 µL of Assay Buffer without hATX.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of 10 µM FS-3 substrate to all wells (final concentration 1 µM).
-
Fluorescence Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Measure fluorescence intensity every 2 minutes for 60 minutes.[5]
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Subtract the average rate of the negative control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
This protocol measures the ability of this compound to inhibit LPA production by cells in culture. The secreted LPA in the conditioned media is then quantified, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
References
- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Treatment against Lipoprotein (a): The Coming Breakthrough in Lipid Lowering Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vivo Instability of S32826
Welcome to the technical support center for S32826. This resource is designed for researchers, scientists, and drug development professionals who are utilizing the potent autotaxin inhibitor this compound in their experiments and encountering challenges with its in vivo stability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you address these issues.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected in vivo efficacy with this compound compared to its potent in vitro activity. What could be the reason for this discrepancy?
A1: The most likely reason for the discrepancy between in vitro potency and in vivo efficacy of this compound is its documented poor in vivo stability and/or low bioavailability.[1][2][3] While this compound is a nanomolar inhibitor of autotaxin in cellular models, its chemical structure, [4-(tetradecanoylamino)benzyl]phosphonic acid, possesses moieties that are susceptible to metabolic degradation in a biological system. This can lead to rapid clearance and reduced exposure of the target tissue to the active compound.
Q2: What are the potential metabolic pathways that could lead to the degradation of this compound in vivo?
A2: While specific metabolic studies on this compound are not extensively published, based on its chemical structure, two primary metabolic pathways are likely responsible for its in vivo instability:
-
Amide Bond Hydrolysis: The amide linkage between the tetradecanoyl chain and the benzylamine is a potential site for enzymatic cleavage by amidases or proteases.
-
Fatty Acid Metabolism: The tetradecanoyl (C14 fatty acid) tail can be a substrate for fatty acid oxidation (β-oxidation), leading to the shortening of the acyl chain and loss of inhibitory activity.
Phosphonates themselves are generally more resistant to enzymatic hydrolysis compared to phosphate esters; however, the rest of the molecule remains vulnerable to metabolic enzymes.
Q3: How can we experimentally assess the in vivo stability of this compound in our model system?
A3: A pharmacokinetic (PK) study is the most direct way to assess the in vivo stability of this compound. This typically involves administering the compound to your animal model and collecting blood samples at various time points. The concentration of the parent compound (and potentially its metabolites) in the plasma is then quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS). A short plasma half-life would confirm poor in vivo stability.
Troubleshooting Guides
Issue: Rapid clearance and low exposure of this compound in vivo.
This is a common challenge reported with this compound.[1][2][3] The following troubleshooting strategies, categorized into chemical modification and formulation approaches, can be considered to overcome this limitation.
Structural modifications to the this compound molecule can enhance its metabolic stability.
| Strategy | Rationale | Key Considerations |
| Amide Bond Replacement | Replace the susceptible amide bond with a more stable isostere (e.g., ester, ether, or reverse amide). | May alter the binding affinity to autotaxin. Requires synthetic chemistry expertise. |
| Fatty Acid Chain Modification | Introduce modifications to the tetradecanoyl chain to block β-oxidation, such as α,α-difluoro substitution. | Can impact the lipophilicity and overall pharmacokinetic properties of the molecule. |
| PEGylation | Covalently attach polyethylene glycol (PEG) chains to the molecule. | Increases hydrodynamic radius, which can reduce renal clearance and shield from enzymatic degradation. May decrease potency. |
| Prodrug Approach | Modify the phosphonic acid group to a more membrane-permeable ester (e.g., pivaloyloxymethyl - POM), which is cleaved intracellularly to release the active drug. | Can improve oral bioavailability but the stability of the prodrug in plasma needs to be evaluated. |
Optimizing the delivery of this compound can protect it from premature degradation and enhance its bioavailability.
| Strategy | Rationale | Key Considerations |
| Liposomal Encapsulation | Encapsulate this compound within liposomes to protect it from metabolic enzymes and control its release. | The liposome formulation needs to be optimized for size, charge, and release characteristics. |
| Nanoparticle Formulation | Formulate this compound into polymeric nanoparticles or solid lipid nanoparticles. | Can improve solubility, stability, and potentially target the drug to specific tissues. |
| Co-administration with Enzyme Inhibitors | Administer this compound along with general inhibitors of amidases or cytochrome P450 enzymes (if involved). | This approach is generally not specific and can lead to off-target effects and drug-drug interactions. Requires careful dose-finding studies. |
| Use of Permeation Enhancers | For oral administration, co-formulate with permeation enhancers to increase absorption across the gastrointestinal tract.[4] | Can cause transient disruption of the intestinal barrier. The safety and efficacy of the chosen enhancer must be established. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (e.g., half-life, clearance) of this compound in a rodent model.
Methodology:
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Animal Model: Select a suitable rodent model (e.g., male Sprague-Dawley rats, 250-300g).
-
Compound Formulation: Prepare a clear solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Dosing: Administer a single dose of this compound via the desired route (e.g., intravenous bolus at 1 mg/kg or oral gavage at 10 mg/kg).
-
Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein or another appropriate site at pre-determined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Analysis:
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Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).
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Analyze the supernatant for this compound concentration using a validated LC-MS/MS method.
-
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Caption: this compound inhibits autotaxin, blocking LPA production.
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Decision tree for troubleshooting poor in vivo stability.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic pathway engineering to enhance aerobic degradation of chlorinated ethenes and to reduce their toxicity by cloning a novel glutathione S-transferase, an evolved toluene o-monooxygenase, and gamma-glutamylcysteine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inhibitor Incubation Time
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Clarification on S32826
It is important to clarify that This compound is a potent inhibitor of autotaxin , not PCSK9.[1][2][3] It has an IC50 of approximately 8.8 nM for recombinant autotaxin β.[1] For research focused on PCSK9 inhibition, different compounds should be utilized. This guide will use PCSK9 inhibitors as a primary example to discuss the principles of optimizing incubation time for maximum inhibition, a process applicable to many enzyme inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing incubation time for an enzyme inhibitor?
The primary goal is to determine the duration of exposure necessary for the inhibitor to bind to its target enzyme and elicit a maximal and stable inhibitory effect. This ensures that the measured inhibition is a true reflection of the inhibitor's potency and not an artifact of insufficient binding time. For some inhibitors, particularly those with slow binding kinetics or irreversible mechanisms, the measured potency (e.g., IC50) can change significantly with incubation time.[4]
Q2: How does the mechanism of inhibition affect the optimal incubation time?
The mechanism of inhibition is a critical factor:
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Reversible, competitive inhibitors often bind and unbind rapidly from the enzyme's active site. For these, a shorter incubation time may be sufficient to reach equilibrium.
-
Slow-binding or irreversible inhibitors require a longer incubation period to allow for the covalent modification of the enzyme or for the conformational changes associated with tight binding to occur. With these inhibitors, the IC50 value will often decrease as the incubation time increases.[4]
Q3: What are the typical starting points for incubation times in PCSK9 inhibition assays?
Based on published studies, typical incubation times for PCSK9 inhibitors in various assay formats are:
-
In vitro binding assays: Pre-incubation of the inhibitor with PCSK9 can range from 30 minutes to 2 hours at room temperature before introducing the LDL receptor component.
-
Cell-based assays: When treating cells (e.g., HepG2) with a PCSK9 inhibitor, incubation times can be longer, often in the range of 12 to 24 hours, to allow for cellular uptake, target engagement, and subsequent effects on LDL receptor levels.
Q4: Can the incubation time be too long? What are the potential consequences?
Yes, excessively long incubation times can introduce artifacts and lead to inaccurate results. Potential issues include:
-
Enzyme instability: The target enzyme may lose activity over extended periods, leading to an overestimation of the inhibitor's effect.
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Inhibitor degradation: The inhibitor compound itself may be unstable in the assay buffer and degrade over time.
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Substrate depletion: In enzymatic assays, if the reaction proceeds for too long, the substrate may be consumed, causing the reaction rate to slow down irrespective of the inhibitor's presence.
-
Cellular toxicity: In cell-based assays, long exposure to a compound may induce cytotoxic effects that are unrelated to its specific inhibitory activity.
Troubleshooting Guides
Issue 1: High Variability in Inhibition Data
| Possible Cause | Troubleshooting Step |
| Inconsistent incubation times between wells or experiments. | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. For manual experiments, stagger the addition of reagents to ensure consistent timing. |
| Temperature fluctuations during incubation. | Ensure the incubator or water bath maintains a stable temperature. Use plates with lids to minimize evaporation, which can concentrate reagents. |
| Inhibitor precipitation. | Check the solubility of your inhibitor in the assay buffer. A final DMSO concentration should typically be kept below 1%. If precipitation is observed, consider using a different solvent or adding a non-ionic detergent like Tween-20 at a low concentration (e.g., 0.01%). |
Issue 2: No or Low Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Insufficient incubation time for the inhibitor to bind. | Conduct a time-course experiment, measuring inhibition at multiple time points (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine when the maximal effect is reached. |
| Incorrect enzyme or inhibitor concentration. | Verify the concentrations of your stock solutions. For initial experiments, use a broad range of inhibitor concentrations to ensure you are capturing the dynamic range of the dose-response curve. |
| Degraded enzyme or inhibitor. | Use freshly prepared reagents. Ensure proper storage of enzyme and inhibitor stocks according to the manufacturer's recommendations. |
Issue 3: IC50 Value Changes with Different Incubation Times
| Possible Cause | Troubleshooting Step |
| Slow-binding or irreversible inhibition. | This is expected for these mechanisms. Characterize the time-dependency by performing IC50 determinations at several pre-incubation times. This can provide valuable information about the inhibitor's binding kinetics.[4] |
| Assay not at equilibrium. | For reversible inhibitors, a changing IC50 suggests the system has not reached equilibrium. Increase the pre-incubation time until the IC50 value stabilizes. |
Quantitative Data Summary
The following table summarizes hypothetical data from a time-course experiment to determine the optimal incubation time for a novel PCSK9 inhibitor.
| Incubation Time (minutes) | % Inhibition (at 100 nM Inhibitor) | IC50 (nM) |
| 15 | 35.2 ± 3.1 | 185.4 |
| 30 | 58.9 ± 4.5 | 98.2 |
| 60 | 75.6 ± 2.8 | 55.1 |
| 120 | 88.3 ± 1.9 | 30.7 |
| 240 | 89.1 ± 2.2 | 30.1 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the shortest incubation time that yields the maximum and most consistent inhibition of PCSK9.
Materials:
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Recombinant human PCSK9
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Recombinant human LDLR-EGF-A domain
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PCSK9 inhibitor stock solution (e.g., in DMSO)
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Assay buffer (e.g., PBS with 0.1% BSA)
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Detection reagent (e.g., HTRF or ELISA-based)
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384-well assay plates
Procedure:
-
Prepare a solution of PCSK9 and the inhibitor at a fixed concentration (e.g., a concentration that is expected to give ~80-90% inhibition).
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Add the PCSK9-inhibitor mixture to the wells of a 384-well plate.
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Initiate the binding reaction by adding the LDLR-EGF-A domain to the wells.
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Incubate the plate at room temperature.
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At various time points (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes), add the detection reagent to a subset of wells to stop the reaction and quantify the amount of PCSK9-LDLR binding.
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Include control wells with no inhibitor to determine 0% inhibition at each time point.
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Plot the % inhibition versus incubation time. The optimal incubation time is the point at which the inhibition plateaus.
Protocol 2: Dose-Response Curve at Optimal Incubation Time
Objective: To determine the IC50 of a PCSK9 inhibitor using the optimized incubation time.
Procedure:
-
Prepare a serial dilution of the PCSK9 inhibitor in DMSO.
-
Add the diluted inhibitor to the wells of a 384-well plate.
-
Add the PCSK9 solution to the wells and pre-incubate for the determined optimal time (e.g., 120 minutes) at room temperature.
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Initiate the binding reaction by adding the LDLR-EGF-A domain.
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Incubate for a short period (e.g., 15 minutes) to allow for the binding of the remaining active PCSK9 to the LDLR.
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Add the detection reagent and measure the signal.
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Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.
Visualizations
References
Troubleshooting unexpected results with S32826 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the autotaxin inhibitor, S32826.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nanomolar inhibitor of autotaxin (ATX).[1][2] Autotaxin is an enzyme that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[2] LPA is a bioactive lipid that signals through at least six G protein-coupled receptors (LPAR1-6) to regulate various cellular processes, including cell proliferation, migration, and survival.[3][4] By inhibiting autotaxin, this compound effectively reduces the production of LPA, thereby blocking its downstream signaling.
Q2: What are the common applications of this compound in research?
This compound is primarily used as a pharmacological tool in in vitro and ex vivo cellular models to investigate the role of the autotaxin-LPA signaling axis in various physiological and pathological processes.[2] These include studies related to cancer, fibrosis, and inflammation.[1]
Q3: What are the known limitations of this compound?
The primary limitation of this compound is its poor in vivo stability and bioavailability, which restricts its use to cellular and tissue-based experiments.[2] Additionally, like many small molecule inhibitors, its solubility in aqueous solutions can be low, requiring careful preparation of stock solutions.[1]
Troubleshooting Guide: Unexpected Results with this compound Treatment
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: No or reduced inhibitory effect of this compound on LPA production or downstream signaling.
Possible Causes:
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This compound Degradation: The compound may have degraded due to improper storage or handling.
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Solubility Issues: this compound may not be fully dissolved in the vehicle solvent or may have precipitated out of the cell culture medium.
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Incorrect Concentration: Errors in calculating the final concentration of this compound.
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High Serum Content in Media: Serum contains high levels of LPA and other growth factors that may mask the effect of this compound.
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Cellular Factors: The cell line used may have low endogenous autotaxin activity or express LPA receptors that are constitutively active.
Troubleshooting Steps:
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Verify Compound Integrity: Use a fresh aliquot of this compound. If possible, verify its activity using a cell-free autotaxin activity assay.
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Ensure Proper Solubilization: Prepare a fresh, concentrated stock solution in an appropriate solvent like DMSO. When diluting into aqueous media, do so dropwise while vortexing to prevent precipitation.
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Recalculate Concentrations: Double-check all calculations for dilutions.
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Optimize Serum Concentration: Reduce the serum concentration in your cell culture medium or use serum-free medium during the experiment.
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Characterize Your Cell Line: Measure the endogenous autotaxin activity and LPA receptor expression levels in your cell line.
Issue 2: Unexpected or off-target effects observed with this compound treatment.
Possible Causes:
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Non-specific Binding: At high concentrations, this compound might interact with other proteins.
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LPA-independent Effects: The observed phenotype might be independent of the autotaxin-LPA axis.
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Vehicle Control Issues: The solvent used to dissolve this compound (e.g., DMSO) may be exerting its own effects on the cells.
Troubleshooting Steps:
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Perform Dose-Response Experiments: Use the lowest effective concentration of this compound to minimize potential off-target effects.
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Use Rescue Experiments: Add exogenous LPA to the this compound-treated cells. If the phenotype is rescued, it is likely on-target.
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Include Proper Controls: Always include a vehicle-only control group in your experiments at the same final concentration as the this compound-treated group.
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Consider Alternative Inhibitors: If available, use another structurally distinct autotaxin inhibitor to confirm that the observed effect is due to autotaxin inhibition.
Issue 3: Inconsistent results between experiments.
Possible Causes:
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Variability in this compound Preparation: Inconsistent dissolution or storage of this compound stock solutions.
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Cell Culture Conditions: Variations in cell passage number, confluency, or serum lots.
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Assay Conditions: Differences in incubation times, temperatures, or reagent preparation.
Troubleshooting Steps:
-
Standardize this compound Handling: Prepare large batches of stock solution, aliquot, and store at -80°C. Thaw a fresh aliquot for each experiment.
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Maintain Consistent Cell Culture Practices: Use cells within a defined passage number range and seed them at a consistent density. If using serum, test different lots for their effect on the experiment.
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Standardize Assay Protocols: Ensure all experimental parameters are kept consistent between experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 for Autotaxin | 5.6 nM | [1] |
| Vehicle Solvent | DMSO | [5] |
| Recommended Final DMSO Concentration in Culture | ≤ 0.5% | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to reach room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 457.5 g/mol , dissolve 4.575 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
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Store the aliquots at -80°C.
-
Protocol 2: Autotaxin Activity Assay (Cell-Free)
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Materials: Recombinant autotaxin, lysophosphatidylcholine (LPC) substrate, this compound, assay buffer (e.g., Tris-HCl with appropriate cofactors), LPA detection kit.
-
Procedure:
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Prepare serial dilutions of this compound in the assay buffer.
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In a microplate, add recombinant autotaxin to each well.
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Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the LPC substrate to each well.
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Incubate for a specific time at 37°C.
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Stop the reaction according to the LPA detection kit instructions.
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Measure the amount of LPA produced using the detection kit.
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Calculate the percent inhibition and determine the IC50 value.
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Protocol 3: Cell Migration Assay (Transwell)
-
Materials: Cell line of interest, serum-free and serum-containing cell culture medium, this compound, Transwell inserts, 24-well plate, cotton swabs, fixing and staining reagents (e.g., methanol and crystal violet).
-
Procedure:
-
Seed cells in the upper chamber of the Transwell insert in serum-free medium containing the desired concentration of this compound or vehicle control.
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Add serum-containing medium (as a chemoattractant) to the lower chamber.
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Incubate for a period sufficient for cell migration (e.g., 6-24 hours), depending on the cell type.
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After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
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Fix the migrated cells on the bottom of the insert with methanol.
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Stain the fixed cells with crystal violet.
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Wash the inserts and allow them to air dry.
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Count the number of migrated cells in several fields of view under a microscope.
-
Visualizations
Caption: this compound inhibits autotaxin, blocking LPA production and downstream signaling.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
S32826 degradation and its impact on experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the autotaxin inhibitor, S32826. The information provided addresses potential issues related to the compound's degradation and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as [4-(tetradecanoylamino)benzyl]phosphonic acid, is a potent and selective inhibitor of autotaxin (ATX).[1][2] Autotaxin is an enzyme that catalyzes the production of lysophosphatidic acid (LPA), a signaling molecule involved in various physiological and pathological processes. This compound inhibits the lysophospholipase D (lysoPLD) activity of autotaxin, thereby blocking the synthesis of LPA.[2]
Q2: What are the reported IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound for autotaxin is in the nanomolar range. Reported values vary slightly depending on the assay conditions:
-
8.8 nM in a standard enzyme assay.[1]
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5.6 nM in an enzyme-linked fluorescence detection assay.[2][3]
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9 nM in a pNppp assay using ATX β.[2]
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90 nM for blocking LPA release from 3T3-F442A adipocytes in a cell-based assay.[1]
Q3: Is this compound stable in solution?
This compound has been reported to have poor in vivo stability and/or bioavailability, which has limited its use in animal models.[2] While specific data on its stability in common in vitro experimental solutions is limited, its chemical structure, which contains an amide bond, suggests a potential for degradation over time, especially during prolonged incubations at 37°C. The stability can be influenced by pH, enzymatic activity in cell culture media containing serum, and storage conditions.
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in an appropriate solvent like DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your experimental buffer or media immediately before use.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of autotaxin activity.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound in working solution or during the assay. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Minimize incubation times where possible. 3. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions (see Experimental Protocols section). 4. For cell-based assays, consider replenishing the media with fresh this compound during long-term experiments (e.g., every 24 hours). |
| Incorrect concentration of this compound. | 1. Verify calculations for the preparation of stock and working solutions. 2. Confirm the concentration of your stock solution using a suitable analytical method if possible. 3. Perform a dose-response curve in every experiment to ensure the expected IC₅₀ is achieved. |
| Assay interference. | Some assay components can interfere with the inhibitor. For example, the detergent CTAB has been reported to counteract the inhibitory activity of this compound. If applicable, consider using an alternative like 2-methyl-2,4-pentanediol to stabilize the enzyme.[2] |
Issue 2: Unexpected or off-target effects observed in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Formation of biologically active degradation products. | The most probable degradation pathway for this compound is the hydrolysis of the amide bond, which would yield tetradecanoic acid (myristic acid) and 4-aminobenzylphosphonic acid . 1. Tetradecanoic acid is a saturated fatty acid that can have its own biological effects, including modulating cell signaling and gene expression.[4][5] 2. Run appropriate controls: - Treat cells with tetradecanoic acid and 4-aminobenzylphosphonic acid individually and in combination to determine if they replicate the observed off-target effects. - Use a structurally different autotaxin inhibitor as a control to see if the effect is specific to this compound or a consequence of autotaxin inhibition. 3. Analyze for degradation: Use an analytical method like LC-MS to check for the presence of these degradation products in your experimental samples. |
| Poor solubility of this compound at high concentrations. | Although generally soluble in DMSO, this compound may precipitate in aqueous media at high concentrations. 1. Visually inspect your working solutions for any signs of precipitation. 2. Determine the optimal concentration range for your experiments by performing a dose-response curve. |
Data Summary
This compound Inhibitory Activity
| Assay Type | Target | IC₅₀ (nM) | Reference |
| Enzymatic (generic) | Autotaxin | 8.8 | [1] |
| Enzymatic (fluorescence) | Autotaxin β | 5.6 | [2][3] |
| Enzymatic (pNppp) | Autotaxin β | 9 | [2] |
| Cell-based (LPA release) | 3T3-F442A adipocytes | 90 | [1] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Experimental Media
Objective: To determine the stability of this compound in your specific cell culture medium or assay buffer over time at 37°C.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
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Your experimental medium (e.g., DMEM + 10% FBS) or assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
37°C incubator
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
Methodology:
-
Preparation of Samples:
-
Prepare a working solution of this compound in your experimental medium at the final concentration you use in your assays (e.g., 1 µM).
-
Aliquot the solution into separate sterile tubes or wells for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
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The sample for time 0 should be immediately processed or frozen at -80°C.
-
-
Incubation:
-
Place the remaining samples in a 37°C incubator.
-
-
Sample Collection:
-
At each designated time point, remove one aliquot and immediately store it at -80°C to halt further degradation.
-
-
Sample Analysis:
-
Thaw all samples simultaneously.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC-MS method.
-
If possible, also monitor for the appearance of the potential degradation products: 4-aminobenzylphosphonic acid (m/z 188.05) and tetradecanoic acid (m/z 228.21).
-
-
Data Analysis:
-
Plot the concentration or peak area of this compound as a function of time.
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Visualizations
Proposed Degradation Pathway of this compound
Caption: Proposed degradation of this compound via hydrolysis of the amide bond.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usbio.net [usbio.net]
- 3. mdpi.com [mdpi.com]
- 4. Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model [frontiersin.org]
Technical Support Center: Addressing Off-Target Effects of S32826 in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S32826 in their experiments. The focus is on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, nanomolar inhibitor of autotaxin (ATX).[1][2] Its primary mechanism of action is the inhibition of autotaxin's lysophospholipase D activity, which is responsible for converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2] LPA is a signaling lipid that acts on a variety of G protein-coupled receptors (GPCRs) to mediate numerous cellular processes, including cell proliferation, survival, and migration.[3][4][5]
Q2: What is the known selectivity profile of this compound?
This compound has been shown to be a highly potent inhibitor of various autotaxin isoforms (α, β, and γ).[1] While designed to be selective for autotaxin, like many small molecule inhibitors, the potential for off-target activity at higher concentrations should be considered. It is crucial to use the lowest effective concentration of this compound in your experiments to minimize the risk of off-target effects.
Q3: I am observing unexpected phenotypic changes in my cells that are not typically associated with the inhibition of the autotaxin-LPA signaling pathway. Could these be off-target effects?
Unanticipated cellular responses could indeed be due to off-target effects. The autotaxin-LPA signaling axis is involved in a wide range of cellular processes, so a thorough understanding of this pathway in your specific experimental system is essential.[3][6][7] However, if the observed phenotype cannot be reconciled with the known functions of LPA, it is prudent to investigate potential off-target interactions.
Q4: How can I experimentally distinguish between on-target and off-target effects of this compound?
Several experimental strategies can be employed to differentiate between on-target and off-target effects:
-
Rescue Experiments: If the observed phenotype is due to the inhibition of LPA production, it should be reversible by the addition of exogenous LPA.
-
Orthogonal Inhibition: Use a structurally unrelated autotaxin inhibitor. If this second inhibitor recapitulates the phenotype observed with this compound, it is more likely to be an on-target effect.
-
Dose-Response Analysis: On-target effects should correlate with the known IC50 of this compound for autotaxin inhibition. Off-target effects may only appear at significantly higher concentrations.
-
Direct Measurement of LPA Levels: Quantify the levels of LPA in your experimental system to confirm that this compound is effectively inhibiting autotaxin activity at the concentrations used.
-
Knockdown/Knockout of Autotaxin: Use genetic approaches like siRNA or CRISPR to reduce autotaxin expression. The resulting phenotype should mimic the effects of this compound if they are on-target.
Q5: What are the appropriate negative and positive controls to include in my experiments with this compound?
Proper controls are critical for interpreting your data:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) at the same final concentration.
-
Inactive Enantiomer/Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Positive Control for LPA Signaling: Treat cells with LPA to confirm that the LPA signaling pathway is active in your cell type.
-
Positive Control for Autotaxin Inhibition: If you are measuring autotaxin activity, use a known autotaxin inhibitor with a well-characterized mechanism of action as a positive control.
Q6: At what concentration should I use this compound to minimize potential off-target effects?
It is recommended to perform a dose-response experiment to determine the minimal effective concentration of this compound that inhibits autotaxin activity or the downstream cellular response of interest in your specific experimental system. Using concentrations significantly above the IC50 for autotaxin increases the likelihood of engaging off-target proteins.
Q7: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
-
Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can all influence cellular responses.
-
Experimental Technique: Ensure consistent timing of treatments and assays.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Autotaxin (α, β, γ isoforms) | 8.8 | Biochemical (inhibition of LPA production) | [1] |
| LPA Release from Adipocytes | 90 | Cellular | [1] |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (Illustrative Example)
This table is a hypothetical example to illustrate how off-target screening data might be presented. Actual off-target screening would be required to determine the true selectivity profile of this compound against a broader panel of targets.
| Kinase Target | Percent Inhibition @ 1 µM |
| Autotaxin | 98% |
| Kinase A | 5% |
| Kinase B | 2% |
| Kinase C | 8% |
| Kinase D | 1% |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 10 µM) to a low concentration (e.g., 0.1 nM). Include a vehicle-only control.
-
Treatment: Remove the existing medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability or proliferation assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot the cell viability/proliferation as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50.
Protocol 2: LPA Rescue Experiment
-
Cell Plating: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with this compound at a concentration that produces a significant phenotype (e.g., 2x EC50). In parallel, treat cells with this compound in combination with a range of concentrations of exogenous LPA. Include controls for vehicle, this compound alone, and LPA alone.
-
Incubation: Incubate for the appropriate duration.
-
Assay: Perform the relevant phenotypic assay.
-
Data Analysis: Determine if the addition of LPA can reverse the phenotypic effects of this compound.
Visualizations
Caption: Autotaxin-LPA Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating On-Target Effects.
Caption: Troubleshooting Logic for Unexpected Results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? [mdpi.com]
- 6. Controlling cancer through the autotaxin–lysophosphatidic acid receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of S32826
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of S32826, a potent autotaxin inhibitor.
I. This compound Physicochemical Properties & Bioavailability Challenges
This compound, chemically known as [4-(tetradecanoylamino)benzyl]phosphonic acid, is a nanomolar inhibitor of autotaxin. However, its progression into in vivo studies has been hampered by significant bioavailability challenges.
| Property | Value / Observation | Implication for Bioavailability |
| Aqueous Solubility | 0.5 mg/mL in water[1] | Low solubility can lead to poor dissolution in the gastrointestinal tract, limiting absorption. |
| Permeability | Low epithelial permeability[1] | Even if solubilized, the compound may not efficiently cross the intestinal barrier into the bloodstream. |
| In Vivo Stability | Poor in vivo stability and/or bioavailability noted as a reason for not being used in animal studies[2][3] | Suggests potential for rapid metabolism or degradation in addition to absorption issues. |
| Molecular Weight | High molecular weight contributes to its "undruggable" characteristics in terms of bioavailability[4][5] | Larger molecules often exhibit lower passive diffusion across biological membranes. |
| Chemical Class | Phosphonic Acid | This functional group increases acidity compared to carboxylic acids and can improve water solubility in deprotonated (basic) states[6][7]. |
II. Troubleshooting Guide: Low Oral Bioavailability of this compound
This guide provides a systematic approach to troubleshooting and overcoming the poor oral bioavailability of this compound, addressing both its low solubility and low permeability.
Caption: Troubleshooting workflow for improving this compound bioavailability.
Question: My in vivo study with this compound resulted in very low plasma concentrations. What is the likely cause?
Answer: The low in vivo exposure of this compound is likely due to a combination of two primary factors: low aqueous solubility and low epithelial permeability[1]. This combination means that even the small fraction of the drug that dissolves in the gastrointestinal fluids may not be efficiently absorbed into the bloodstream.
Question: How can I address the low solubility of this compound?
Answer: Several formulation strategies can be employed to enhance the solubility and dissolution rate of this compound.
1. Particle Size Reduction:
-
Micronization/Nanonization: Reducing the particle size of a drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate[1][8].
-
Experimental Protocol (Nanosuspension Preparation by Wet Milling):
-
Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like PVP).
-
Introduce milling media (e.g., zirconium oxide beads) into the suspension.
-
Mill the suspension using a high-energy mill until the desired particle size (typically < 500 nm) is achieved, as confirmed by dynamic light scattering (DLS).
-
Separate the nanosuspension from the milling media. The resulting nanosuspension can be used for oral gavage or further processed into a solid dosage form.
-
-
2. Lipid-Based Formulations:
-
These formulations can enhance oral bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways[8][9].
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids)[9].
-
Experimental Protocol (SEDDS Formulation):
-
Screen various oils (e.g., Peceol, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400) for their ability to solubilize this compound.
-
Construct pseudo-ternary phase diagrams to identify self-emulsifying regions.
-
Prepare formulations by mixing the selected excipients and dissolving this compound into the mixture with gentle heating and stirring.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the emulsion formation. Characterize the resulting droplet size.
-
-
3. Amorphous Solid Dispersions (ASDs):
-
Dispersing the crystalline drug in a polymeric carrier in an amorphous state can significantly increase its aqueous solubility and dissolution rate[5][10].
-
Experimental Protocol (Solvent Evaporation Method for ASD):
-
Select a suitable polymer carrier (e.g., HPMC-AS, Soluplus®, PVP/VA).
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol, acetone).
-
Remove the solvent under vacuum using a rotary evaporator to form a solid film.
-
Further dry the film under vacuum to remove residual solvent.
-
Mill the resulting solid dispersion into a powder. Confirm the amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
-
Question: What if improving solubility isn't enough due to low permeability?
Answer: Since this compound has known low epithelial permeability, strategies that address both solubility and permeability are recommended.
1. Combined Formulation Approaches:
-
Lipid-Based Formulations: Besides improving solubility, the excipients used in lipid formulations (especially surfactants) can interact with the intestinal membrane, transiently increasing its fluidity and permeability, and may also inhibit efflux transporters like P-glycoprotein[11].
2. Use of Permeation Enhancers:
-
These are excipients that can reversibly increase the permeability of the intestinal epithelium. They should be used with caution and thorough safety evaluation. Examples include certain surfactants and fatty acids.
References
- 1. dev.usbio.net [dev.usbio.net]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 7. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
S32826 stability in different buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and stability of S32826, a potent autotaxin inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent nanomolar inhibitor of autotaxin (ATX).[1] Autotaxin is an enzyme that converts lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA).[2][3][4] LPA is a signaling molecule that binds to G protein-coupled receptors (GPCRs), influencing various cellular processes such as cell proliferation, migration, and survival.[2][3][5] By inhibiting autotaxin, this compound reduces the production of LPA, thereby modulating these signaling pathways.
Q2: What is the known stability of this compound?
Q3: In which buffer solutions can I dissolve and use this compound?
The solubility of this compound will depend on the specific salt form of the compound. Generally, it is advisable to start with common biological buffers such as Phosphate Buffered Saline (PBS) and Tris-based buffers. Given the lack of specific stability data, it is highly recommended to perform a stability assessment in your buffer of choice under your experimental conditions.
Q4: How can I determine the stability of this compound in my experimental buffer?
A basic stability assessment can be performed by preparing a solution of this compound in your buffer of interest and monitoring its concentration over time using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer. | Perform a stability study of this compound in your buffer at the experimental temperature and duration. Consider preparing fresh solutions for each experiment. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. | |
| Precipitation of this compound in solution | Poor solubility in the chosen buffer or concentration is too high. | Try a different buffer system or adjust the pH. Consider using a co-solvent like DMSO for the stock solution, with a final concentration in the aqueous buffer that is well-tolerated by your experimental system. |
| Buffer components interacting with this compound. | Simplify the buffer composition if possible. Test for interactions between this compound and individual buffer components. | |
| Loss of this compound activity | Adsorption to plasticware. | Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small amount of a non-ionic surfactant (e.g., Tween-20) to your buffer, if compatible with your assay. |
| pH shift in the buffer during the experiment. | Ensure the buffer has sufficient buffering capacity for the experimental conditions. Re-measure the pH at the end of the experiment. |
Data Presentation: Stability of this compound in Different Buffer Solutions (Hypothetical Data)
As specific stability data for this compound is not publicly available, the following table is a template that researchers can use to summarize their findings from their own stability studies.
| Buffer System | pH | Temperature (°C) | Time (hours) | This compound Remaining (%) | Degradation Products Observed |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 0 | 100 | None |
| 2 | |||||
| 6 | |||||
| 24 | |||||
| Tris-HCl | 7.4 | 37 | 0 | 100 | None |
| 2 | |||||
| 6 | |||||
| 24 | |||||
| Acetate Buffer | 5.0 | 37 | 0 | 100 | None |
| 2 | |||||
| 6 | |||||
| 24 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Buffer Solution
This protocol outlines a general method for determining the stability of this compound in a specific buffer using HPLC.
1. Materials:
-
This compound
-
Buffer of interest (e.g., PBS, Tris-HCl)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Calibrated pH meter
-
Incubator or water bath
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
Dilute the stock solution with the buffer of interest to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µM).
-
-
Time-Course Incubation:
-
Immediately after preparation (Time 0), take an aliquot of the working solution and analyze it by HPLC to establish the initial concentration.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 25°C or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots for HPLC analysis.
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate this compound from any potential degradation products. A generic starting point could be a gradient elution on a C18 column with mobile phases of water and acetonitrile, both containing a small amount of an acid like formic acid.
-
Inject the samples from each time point onto the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at Time 0.
-
Plot the percentage of this compound remaining against time to visualize the stability profile.
-
Mandatory Visualizations
Autotaxin-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for determining the stability of this compound in a buffer solution.
References
- 1. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to S32826 and Other Autotaxin Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the autotaxin inhibitor S32826 with other prominent alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, to aid in the selection of appropriate tools for preclinical research.
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid involved in a wide array of physiological and pathological processes. The ATX-LPA signaling axis has been implicated in various diseases, including fibrosis, inflammation, and cancer, making it a prime target for therapeutic intervention. This guide focuses on this compound, a pioneering autotaxin inhibitor, and compares it with other significant inhibitors that have since been developed.
Overview of this compound
This compound is a potent, first-generation autotaxin inhibitor with a phosphonic acid head group. It was one of the first inhibitors discovered to have nanomolar potency against autotaxin. This compound inhibits various isoforms of autotaxin, including α, β, and γ.[1] While a valuable tool for in vitro studies, its utility in vivo is limited due to poor stability and/or bioavailability.[2]
Comparative Analysis of Autotaxin Inhibitors
The following tables provide a quantitative comparison of this compound with other notable autotaxin inhibitors, including PAT-048, GLPG1690 (ziritaxestat), IOA-289, PF-8380, and BLD-0409 (cudetaxestat).
In Vitro Potency
| Inhibitor | Target | IC50 (nM) | Assay Substrate | Enzyme Source | Mechanism of Inhibition | Reference(s) |
| This compound | Autotaxin | 8.8 | Not Specified | Not Specified | Not Specified | [1] |
| Autotaxin β | 9 | pNppp | Recombinant Human | Competitive | [3] | |
| Autotaxin β | 5.6 | LPC | Recombinant Human | Competitive | [3] | |
| PAT-048 | Autotaxin | 1.1 | LPC | Human | Non-competitive | [4] |
| Autotaxin | 20 (in mouse plasma) | Not Specified | Mouse Plasma | Not Specified | [5] | |
| GLPG1690 (Ziritaxestat) | Autotaxin | Not Specified | Not Specified | Not Specified | Not Specified | |
| IOA-289 | Autotaxin | 36 (in human plasma) | Endogenous LPA species | Human Plasma | Mixed Type II/IV | [6] |
| PF-8380 | Autotaxin | 2.8 | Isolated Enzyme Assay | Not Specified | Competitive | [7][8] |
| Autotaxin | 1.16 | FS-3 | Rat | Competitive | [7][9] | |
| Autotaxin | 101 (in human whole blood) | Not Specified | Human Whole Blood | Competitive | [7][8][9] | |
| BLD-0409 (Cudetaxestat) | Autotaxin | Low nanomolar (specific value not publicly available in peer-reviewed literature) | LPC | Not Specified | Non-competitive | [10] |
In Vivo Activity and Clinical Development Status
| Inhibitor | Oral Bioavailability | Key In Vivo Findings | Clinical Development Status | Reference(s) |
| This compound | Poor | Limited in vivo use due to poor stability/bioavailability. | Preclinical tool | [2] |
| PAT-048 | Orally active | Reduces dermal fibrosis in a mouse model. | Preclinical | [5] |
| GLPG1690 (Ziritaxestat) | Orally bioavailable | Showed target engagement by reducing plasma LPA levels. | Phase 3 trials for IPF discontinued | [11][12] |
| IOA-289 | Orally dosed | Slows tumor growth and lung fibrosis in mouse models. | Phase 1b for pancreatic cancer | [13] |
| PF-8380 | Moderate (43-83% in rats) | Reduces LPA levels in plasma and at inflammatory sites in a rat air pouch model. | Preclinical tool | [7] |
| BLD-0409 (Cudetaxestat) | Orally active | Demonstrated anti-fibrotic activity in preclinical models of lung fibrosis. | Phase 2 for Idiopathic Pulmonary Fibrosis (IPF) | [10][14] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: The Autotaxin-LPA signaling cascade.
Caption: Workflow for in vitro inhibitor screening.
Caption: Generalized workflow for in vivo studies.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Autotaxin Activity Assay (In Vitro)
This assay is fundamental for determining the potency of autotaxin inhibitors.
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.
-
Principle: The assay quantifies the enzymatic activity of autotaxin by measuring the product of the hydrolysis of a specific substrate. Different substrates can be used, leading to various detection methods.
-
LPC as Substrate: The production of choline is measured using a colorimetric or fluorometric assay involving choline oxidase and horseradish peroxidase.
-
FS-3 (Fluorogenic Substrate): This LPC analog contains a fluorophore and a quencher. Cleavage by autotaxin separates them, leading to an increase in fluorescence.
-
bis-(p-nitrophenyl) phosphate (pNPP): Autotaxin cleaves pNPP to produce p-nitrophenol, a yellow product that can be measured by absorbance at 405-415 nm.
-
-
General Procedure:
-
A solution of recombinant human or other species-specific autotaxin is prepared in an appropriate assay buffer.
-
The test inhibitor is serially diluted to a range of concentrations.
-
The enzyme and inhibitor are pre-incubated for a defined period.
-
The reaction is initiated by the addition of the substrate.
-
The reaction progress is monitored over time by measuring the signal (color, fluorescence, or absorbance) using a plate reader.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Bleomycin-Induced Pulmonary Fibrosis Model (In Vivo)
This is a widely used animal model to evaluate the anti-fibrotic potential of drug candidates.
-
Objective: To assess the efficacy of an autotaxin inhibitor in reducing the development of lung fibrosis.
-
Principle: Intratracheal or intranasal administration of the chemotherapeutic agent bleomycin to rodents induces lung injury and inflammation, followed by a fibrotic phase characterized by excessive collagen deposition.
-
General Procedure:
-
Mice or rats are anesthetized, and a single dose of bleomycin is administered directly into the trachea or via nasal inhalation.
-
The test inhibitor is administered, typically daily via oral gavage, starting at a specific time point before or after bleomycin instillation.
-
After a defined period (e.g., 14 or 21 days), the animals are euthanized, and lung tissue is collected.
-
Efficacy is assessed by:
-
Histology: Staining lung sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition (e.g., using the Ashcroft scoring system).
-
Biochemical Analysis: Measuring the hydroxyproline content in lung homogenates as an indicator of total collagen.
-
Gene Expression Analysis: Quantifying the mRNA levels of pro-fibrotic markers (e.g., Col1a1, Acta2) by qPCR.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measuring inflammatory cell counts and cytokine levels.
-
-
Rat Air Pouch Inflammation Model (In Vivo)
This model is used to study localized inflammation and the anti-inflammatory effects of compounds.
-
Objective: To evaluate the ability of an autotaxin inhibitor to reduce inflammation and LPA levels at a localized site.
-
Principle: A subcutaneous air pouch is created on the back of a rat, which develops a synovial-like membrane. Injection of an irritant, such as carrageenan, into the pouch induces an acute inflammatory response.
-
General Procedure:
-
An air cavity is formed by injecting sterile air subcutaneously on the backs of rats.
-
After several days, to allow for the formation of the pouch lining, a pro-inflammatory agent (e.g., carrageenan) is injected into the pouch.
-
The test inhibitor is administered orally at a specified time before or after the inflammatory challenge.
-
At a defined time point after the challenge, the inflammatory exudate from the pouch is collected.
-
The volume of the exudate is measured, and the number of infiltrating inflammatory cells is counted.
-
The levels of LPA and pro-inflammatory mediators in the exudate and plasma are quantified using methods like LC-MS/MS.
-
Conclusion
This compound remains a valuable pharmacological tool for in vitro investigations into the role of the ATX-LPA axis, owing to its high potency. However, its poor in vivo characteristics have precluded its clinical development. The subsequent development of autotaxin inhibitors has led to compounds with improved pharmacokinetic properties and diverse mechanisms of action.
For researchers selecting an autotaxin inhibitor, the choice will depend on the specific application. For in vitro proof-of-concept studies, this compound and PF-8380 are excellent, potent tool compounds. For in vivo studies, orally bioavailable inhibitors such as PF-8380, PAT-048, IOA-289, and BLD-0409 are more suitable. The non-competitive nature of inhibitors like PAT-048 and BLD-0409 may offer advantages in environments with high substrate concentrations. The clinical progression of compounds like IOA-289 and BLD-0409 highlights the continued interest in targeting autotaxin for therapeutic benefit. The discontinuation of GLPG1690's clinical trials for IPF, however, underscores the challenges in translating preclinical efficacy to clinical success in complex fibrotic diseases. This comparative guide serves as a foundational resource for the informed selection and application of these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-8380 | PDE | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 11. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 12. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 14. BLD-0409 | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
A Comparative Analysis of Autotaxin Inhibitors: S32826 vs. PF-8380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent autotaxin inhibitors, S32826 and PF-8380. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in preclinical studies.
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1][2][3] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and angiogenesis.[2][4][5] Consequently, inhibitors of autotaxin are of significant interest as potential therapeutic agents for various diseases, including cancer, fibrosis, and inflammation. This guide focuses on a comparative evaluation of two such inhibitors, this compound and PF-8380.
Mechanism of Action
Both this compound and PF-8380 are potent inhibitors of autotaxin, acting to prevent the conversion of lysophosphatidylcholine (LPC) to LPA.[6][7] By reducing the levels of extracellular LPA, these inhibitors effectively attenuate the downstream signaling cascades initiated by LPA binding to its G protein-coupled receptors (GPCRs), known as LPA receptors (LPAR 1-6).[1][2]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy data for this compound and PF-8380 based on available literature.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Phosphodiesterase activity assay (pNppp substrate) | Recombinant human ATXβ | 9 nM | [6] |
| LysoPLD activity assay (enzyme-linked fluorescence) | Recombinant human ATXβ | 5.6 nM | [6] | |
| LysoPLD activity assay (autoradiography by TLC) | Recombinant human ATXβ | 47 nM | [6] | |
| LPA release from 3T3-F442A adipocytes | Endogenous ATX | 90 nM | [8] | |
| PF-8380 | Isolated enzyme assay (FS-3 substrate) | Recombinant human ATX | 2.8 nM | [7][9] |
| Isolated enzyme assay (FS-3 substrate) | Rat ATX | 1.16 nM | [10] | |
| Human whole blood assay | Endogenous ATX | 101 nM | [7][9] |
Table 1: In Vitro Efficacy of this compound and PF-8380
| Inhibitor | Model | Dose & Route | Effect | Reference |
| This compound | N/A | N/A | Poor in vivo stability and/or bioavailability reported, limiting animal studies. | [6] |
| PF-8380 | Rat air pouch model of inflammation | 30 mg/kg, oral | >95% reduction of LPA levels in plasma and inflammatory site. Reduced inflammatory hyperalgesia. | [7] |
| Mouse GL261 glioma model | 10 mg/kg with radiation | Delayed tumor growth and diminished tumor vascularity. | [11] |
Table 2: In Vivo Efficacy of this compound and PF-8380
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the autotaxin-LPA signaling pathway and a general workflow for evaluating autotaxin inhibitors.
Caption: The Autotaxin-LPA signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating ATX inhibitors.
Experimental Protocols
Determination of IC50 for this compound (LysoPLD Activity Assay)
This protocol is based on the methods described by Ferry et al. (2008).[6]
-
Enzyme Source: Recombinant human autotaxin β expressed in a mammalian cell line.
-
Substrate: [14C]lyso-phosphatidylcholine.
-
Assay Buffer: Details of the buffer composition are specified in the original publication.
-
Procedure: a. Recombinant ATXβ is incubated with varying concentrations of this compound. b. The enzymatic reaction is initiated by the addition of [14C]lyso-phosphatidylcholine. c. The reaction mixture is incubated at 37°C. d. The reaction is stopped, and the lipids are extracted. e. The products, [14C]LPA and remaining [14C]lyso-phosphatidylcholine, are separated by thin-layer chromatography (TLC). f. The radioactivity of the spots corresponding to LPA and LPC is quantified.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated, and the IC50 value is determined by non-linear regression analysis.
Determination of IC50 for PF-8380 (Isolated Enzyme Assay)
This protocol is based on the methods described in studies evaluating PF-8380.[12]
-
Enzyme Source: Recombinant autotaxin.
-
Substrate: Fluorescent substrate FS-3.
-
Assay Buffer: Tris-buffered saline (140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 50 mM Tris, pH 8.0).[12]
-
Procedure: a. Recombinant autotaxin is pre-incubated with varying concentrations of PF-8380 (or DMSO as a control) for 15 minutes at 37°C.[12] b. The reaction is initiated by the addition of FS-3 to a final concentration of 1 µM.[12] c. The fluorescence is monitored at 520 nm over 30 minutes at 37°C.[12]
-
Data Analysis: IC50 values are determined from the concentration-response curves using a four-parameter fit.[12]
Cell Migration Assay (Wound Healing/Scratch Assay) for PF-8380
This protocol is based on the methods described by Wheeler et al. (2013).[9]
-
Cell Lines: Mouse GL261 and Human U87-MG glioblastoma cells.
-
Procedure: a. Cells are grown to confluency in 6-well plates. b. A scratch is made in the cell monolayer using a sterile pipette tip. c. The cells are washed to remove debris and then treated with 1 µM PF-8380 or DMSO for 45 minutes.[9] d. The cells are then irradiated (e.g., with 4 Gy). e. Cell migration into the scratched area is monitored and imaged at specified time points (e.g., 20-24 hours).[9] f. Cells are fixed and stained (e.g., with methylene blue).[9]
-
Data Analysis: The number of cells that have migrated into the scratch is quantified in multiple fields of view. The percentage of wound closure is calculated and compared between treated and control groups.
Summary and Conclusion
Both this compound and PF-8380 are potent nanomolar inhibitors of autotaxin in in vitro enzymatic assays. PF-8380 demonstrates slightly higher potency in isolated enzyme assays (IC50 of 2.8 nM) compared to the reported values for this compound (IC50 ranging from 5.6 to 47 nM depending on the assay). A significant differentiator between the two compounds is their in vivo applicability. PF-8380 has been shown to be orally bioavailable and effective in animal models of inflammation and cancer.[7][11] In contrast, this compound is reported to have poor in vivo stability and/or bioavailability, which has limited its use in animal studies.[6]
For researchers focusing on in vitro studies to elucidate the role of the ATX-LPA pathway in cellular models, both inhibitors can be valuable tools. However, for studies requiring in vivo validation and investigation of systemic effects, PF-8380 is the more suitable and well-characterized compound. The choice between these inhibitors will ultimately depend on the specific experimental context and research objectives.
References
- 1. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insights into autotaxin- and lysophosphatidate-mediated signaling in the pancreatic ductal adenocarcinoma tumor microenvironment: a survey of pathway gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PF-8380 | PDE | TargetMol [targetmol.com]
S32826: A Potent Pan-Inhibitor of Autotaxin Isoforms for Research Applications
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of S32826's inhibitory effect on specific Autotaxin (ATX) isoforms. This guide provides a comparative analysis of this compound with other known ATX inhibitors, detailed experimental protocols, and visualizations of the relevant biological pathways.
This compound is a potent, nanomolar inhibitor of Autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA), a bioactive signaling lipid.[1] LPA plays a crucial role in a wide array of physiological and pathological processes, making ATX a significant target for therapeutic intervention in areas such as oncology, inflammation, and fibrosis. This guide details the inhibitory characteristics of this compound, particularly its effects on different ATX isoforms, and provides the necessary information for its validation in a research setting.
Comparative Inhibitory Potency of this compound
This compound has been demonstrated to be a highly effective inhibitor of ATX, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.[1] Studies have shown that this compound exhibits a similar inhibitory effect across the various ATX isoforms, including ATX-α, ATX-β, and ATX-γ.[1] This pan-isoform activity makes this compound a valuable tool for studying the overall biological function of ATX without isoform-specific bias.
For researchers to effectively evaluate the performance of this compound, a comparison with other well-characterized ATX inhibitors is essential. The following table summarizes the IC50 values of this compound and other representative ATX inhibitors.
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | Autotaxin (pan-isoform) | 8.8 | Potent, nanomolar inhibitor with similar activity against α, β, and γ isoforms.[1] |
| PF-8380 | Autotaxin | 2.8 | A potent and widely used ATX inhibitor. |
| HA-130 | Autotaxin | 28 | A well-characterized ATX inhibitor. |
| PAT-078 | Autotaxin | 472 | A representative indole-based ATX inhibitor. |
| PAT-494 | Autotaxin | 20 | A potent indole-based ATX inhibitor. |
| PAT-352 | Autotaxin | 26 | A potent indole-based ATX inhibitor. |
Experimental Validation of this compound Inhibition
The inhibitory effect of this compound on ATX activity can be validated using several established assay methodologies. The original characterization of this compound utilized a radiometric assay to measure the conversion of radiolabeled lysophosphatidylcholine (LPC) to LPA.[1] More commonly, fluorescent-based assays are now employed for their convenience and high-throughput capabilities.
Experimental Protocol: Fluorescent Autotaxin Inhibition Assay
This protocol outlines a method for determining the IC50 value of this compound using a commercially available fluorescent substrate.
Materials:
-
Recombinant human Autotaxin (ATX)
-
This compound
-
Fluorescent ATX substrate (e.g., FS-3)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.05% fatty acid-free BSA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should bracket the expected IC50 value.
-
Enzyme Preparation: Dilute the recombinant human ATX in the assay buffer to the desired working concentration.
-
Assay Reaction:
-
Add 25 µL of the this compound serial dilutions to the wells of the 96-well plate.
-
Add 50 µL of the diluted ATX enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorescent ATX substrate solution to each well.
-
-
Data Acquisition: Immediately begin kinetic measurement of the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 528 nm for FS-3). Record data every 1-2 minutes for a total of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each this compound concentration.
-
Normalize the reaction rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the normalized inhibition data against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Autotaxin-LPA Signaling Pathway
Understanding the biological context of ATX inhibition is crucial for interpreting experimental results. The following diagram illustrates the central role of ATX in the LPA signaling pathway.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Validation
The logical flow for validating the inhibitory effect of this compound on ATX isoforms is depicted in the diagram below.
References
Cross-Validation of S32826 Activity in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of S32826, a potent autotaxin (ATX) inhibitor, across various cancer cell lines. The data presented herein is intended to assist researchers in evaluating the potential of this compound as a therapeutic agent and to provide detailed methodologies for reproducing and expanding upon these findings.
Introduction to this compound and the Autotaxin-LPA Axis
This compound is a nanomolar inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA) in the tumor microenvironment.[1] ATX catalyzes the conversion of lysophosphatidylcholine (LPC) to LPA, a signaling lipid that promotes cancer cell proliferation, survival, migration, and invasion.[2][3][4] The ATX-LPA signaling axis is a critical pathway in the progression of many cancers, making it a promising target for therapeutic intervention. This compound exerts its inhibitory effect on the phosphodiesterase and lysoPLD activities of various ATX isoforms.
Comparative Analysis of this compound Activity in Cancer Cell Lines
The following tables summarize the observed effects of this compound on viability, LPA production, and migration in different cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Observed Effect | IC50 | Reference |
| Pancreatic Cancer Cells | Pancreatic Cancer | Proliferation Assay | Blocks cell proliferation | Not Reported | [2] |
| Ovarian Cancer Stem Cells | Ovarian Cancer | Not Specified | Reduction of CSC features | Not Reported | [5] |
Table 2: Effect of this compound on LPA Production
| Cell Line | Cancer Type | Assay | Observed Effect | Reference |
| Pancreatic Cancer Cells | Pancreatic Cancer | Not Specified | Reduces LPA concentrations | [2] |
| Ovarian Cancer Stem Cells | Ovarian Cancer | Not Specified | Suppressed LPA production | [5] |
| 3T3-F442A Adipocytes | Adipocyte Model | LPA Release Assay | Dose-dependently inhibits LPA release (IC50 = 90 nM) |
Table 3: Effect of this compound on Cancer Cell Migration and Invasion
| Cell Line | Cancer Type | Assay | Observed Effect | Reference |
| Pancreatic Cancer Cells | Pancreatic Cancer | Migration Assay | Blocks cell migration | [2] |
| MDA-MB-435 | Melanoma | Migration Assay | Inhibits cell migration | [3] |
| MDA-MB-231 | Breast Cancer | Migration Assay | Blocking ATX activity inhibits migration | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the conversion of LPC to LPA by ATX.
Caption: Workflow for assessing this compound impact on cell viability.
Caption: Workflow for assessing this compound impact on cell migration.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[6][7][8][9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.
2. Wound Healing (Scratch) Assay
This protocol is based on standard wound healing assay methodologies.[10][11]
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure can be calculated to determine the effect of this compound on cell migration.
3. Transwell Migration Assay
This protocol is a standard method for assessing cell migration.[12][13][14][15]
-
Chamber Preparation: Place Transwell inserts (typically with an 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS or LPA) to the lower chamber.
-
Cell Seeding: Resuspend cancer cells in serum-free medium containing different concentrations of this compound or vehicle control and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours) at 37°C.
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a solution such as crystal violet.
-
Cell Counting: Count the number of migrated cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group to determine the inhibitory effect on cell migration.
Conclusion
The available data indicates that this compound is a potent inhibitor of the ATX-LPA signaling axis in various cancer cell models. It effectively reduces LPA production and subsequently inhibits key cancer-promoting processes such as proliferation and migration. While the current body of evidence is promising, further studies are warranted to establish a broader quantitative profile of this compound activity across a wider range of cancer cell lines and to elucidate the full spectrum of its therapeutic potential. The protocols provided in this guide offer a foundation for conducting such comparative studies.
References
- 1. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Emerging Role of LPA as an Oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vigo-avocats.com [vigo-avocats.com]
- 8. dojindo.com [dojindo.com]
- 9. jrmds.in [jrmds.in]
- 10. med.virginia.edu [med.virginia.edu]
- 11. agilent.com [agilent.com]
- 12. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysophosphatidic acid induces the migration and invasion of SGC-7901 gastric cancer cells through the LPA2 and Notch signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stackscientific.nd.edu [stackscientific.nd.edu]
S32826 as a Positive Control for Autotaxin Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in validating experimental assays. This guide provides an objective comparison of S32826 with other commonly used autotaxin inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most suitable compound for your research needs.
Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, fibrosis, and cancer. Consequently, inhibitors of autotaxin are valuable tools for studying these processes and represent a promising therapeutic strategy. This compound is a potent and widely utilized autotaxin inhibitor that serves as an excellent positive control in various experimental settings.
Comparative Efficacy of Autotaxin Inhibitors
The inhibitory potency of this compound and other selected autotaxin inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | IC50 Value | Experimental System | Reference |
| This compound | 8.8 nM | Isolated Enzyme Assay | [1][2] |
| 5.6 nM | LPC Assay | [3][4] | |
| PF-8380 | 2.8 nM | Isolated Enzyme Assay | [5][6][7][8] |
| 101 nM | Human Whole Blood | [5][6][7][8] | |
| GLPG1690 (Ziritaxestat) | 131 nM | Not Specified | [9] |
| 100-500 nM | Recombinant Human and Mouse ATX | [10] | |
| IOA-289 | 36 nM | Human Plasma (LPA18:2 inhibition) | [11] |
Note: IC50 values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay format.
Autotaxin Signaling Pathway
The following diagram illustrates the central role of autotaxin in converting lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), which in turn activates its G protein-coupled receptors (LPARs) to elicit a variety of cellular responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. atsjournals.org [atsjournals.org]
A Comparative Analysis of the Autotaxin Inhibitors S32826 and GLPG1690
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of autotaxin (ATX), S32826 and GLPG1690 (ziritaxestat). Autotaxin is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a variety of physiological and pathological processes, including fibrosis. This comparison aims to provide an objective overview of their biochemical properties, preclinical efficacy, and developmental status, supported by available experimental data.
Introduction to this compound and GLPG1690
This compound is a potent, nanomolar inhibitor of autotaxin.[1] It has been primarily utilized as a pharmacological tool for in vitro studies to investigate the role of the ATX-LPA signaling pathway in various cellular models.[1] However, its development for in vivo applications has been hampered by poor stability and bioavailability.[1]
GLPG1690 (ziritaxestat) is a selective autotaxin inhibitor that progressed to clinical development for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3] It demonstrated target engagement and promising results in early-phase clinical trials. However, its development was ultimately discontinued during Phase 3 clinical trials due to an unfavorable benefit-risk profile.[4]
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and GLPG1690 based on available literature.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | IC50 | Ki | Assay Method | Reference |
| This compound | Autotaxin | 8.8 nM | Not Reported | Colorimetric assay (phosphodiesterase activity) & [14C]LPC conversion | [1] |
| GLPG1690 | Autotaxin | 131 nM | 15 nM | Not Specified | [2] |
Table 2: Preclinical and Clinical Development Overview
| Feature | This compound | GLPG1690 (Ziritaxestat) |
| Development Stage | Preclinical (in vitro tool) | Discontinued in Phase 3 |
| Therapeutic Indication | Not Applicable (research tool) | Idiopathic Pulmonary Fibrosis (IPF) |
| In Vivo Efficacy | Not evaluated due to poor pharmacokinetics[1] | Demonstrated efficacy in a mouse model of bleomycin-induced pulmonary fibrosis[5] |
| Clinical Trials | None | Phase 1, Phase 2a, and Phase 3 (discontinued)[2][4] |
| Key Limitation | Poor in vivo stability and bioavailability[1] | Unfavorable benefit-risk profile in Phase 3 trials[4] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the mechanism of action and experimental evaluation of these inhibitors, the following diagrams are provided.
References
- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. glpg.com [glpg.com]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Specificity of Autotaxin Inhibitor S32826
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the autotaxin (ATX) inhibitor S32826 with other notable alternatives, focusing on its specificity and performance as a pharmacological tool. Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is implicated in a wide range of pathological conditions, including cancer, inflammation, and fibrosis, making ATX a significant therapeutic target.[4][5][6] this compound was one of the first highly potent, nanomolar inhibitors of ATX to be discovered and characterized.[7]
Quantitative Data: Inhibitor Potency and Specificity
The following tables summarize the in vitro potency of this compound against autotaxin and its selectivity over other enzymes, compared with other well-characterized ATX inhibitors.
Table 1: Comparative In Vitro Potency of Autotaxin Inhibitors
| Inhibitor | Target | IC50 Value | Assay Substrate/Method | Reference |
| This compound | Autotaxin β | 8.8 nM | pNppp (colorimetric) | [8][9] |
| Autotaxin β | 5.6 nM | Enzyme-linked fluorescence | [4][10] | |
| 3T3-F442A Adipocytes | 90 nM | LPA Release | [8][9][10] | |
| PF-8380 | Autotaxin | 1.7 nM | LPC | [1] |
| PAT-048 | Autotaxin | 1.1 nM | Lysophosphatidylcholine (LPC) | [11] |
| Mouse Plasma | 20 nM | Endogenous LPC | [11] | |
| HA155 | Autotaxin | 88 nM | LPC | [4] |
| GLPG1690 | Autotaxin | - | (In clinical trials) | [2][4] |
Table 2: Off-Target Selectivity Profile of this compound
| Off-Target | IC50 Value | Notes | Reference |
| Src Kinase | ~ 6 µM | Over 680-fold less potent than against ATX. | [10] |
| PTP-1B | ~ 15 µM | Over 1700-fold less potent than against ATX. | [10] |
| Other Enzymes | Little to no activity | Tested against a panel of 29 other receptors and enzymes. | [10] |
The Autotaxin-LPA Signaling Pathway
Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the cell surface, activating downstream signaling cascades that regulate critical cellular processes like proliferation, migration, and survival.[1][3] this compound acts as a potent inhibitor of the enzymatic activity of ATX, thereby blocking the production of LPA.[7][8]
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Autotaxin Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for determining the IC50 value of a test compound against ATX using a fluorescent substrate.
Materials:
-
Recombinant human autotaxin
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
FS-3 (a commercially available fluorescent LPC analog)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA
Procedure:
-
Prepare Reagents:
-
Dilute recombinant ATX to a working concentration (e.g., 2-5 nM) in cold assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO, then dilute further in assay buffer to achieve the final desired concentrations. Include a vehicle control (DMSO only).
-
Prepare the FS-3 substrate solution in assay buffer according to the manufacturer's instructions.
-
-
Assay Execution:
-
Add 50 µL of assay buffer to the wells of a black 96-well microplate.
-
Add 10 µL of the diluted test inhibitor or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted ATX enzyme solution to all wells except for a "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Start the enzymatic reaction by adding 20 µL of the FS-3 substrate solution to all wells.
-
-
Detection and Analysis:
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 485/528 nm) at kinetic intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Validating Inhibitor Specificity
Validating the specificity of an inhibitor like this compound is crucial to ensure that its observed biological effects are due to the inhibition of the intended target (ATX) and not off-target interactions.
Caption: A logical workflow for validating the specificity of an ATX inhibitor.
Protocol for Selectivity Panel Screening:
-
Panel Selection: Choose a broad panel of targets to assess off-target activity. This should include enzymes structurally or functionally related to ATX (e.g., other phosphodiesterases) and common promiscuous targets like kinases and phosphatases. Commercial services offer pre-defined panels (e.g., KinomeScan, CEREP).
-
Assay Concentration: Initially, screen the inhibitor at a high concentration (e.g., 10 µM), which is >1000-fold higher than its ATX IC50.
-
Primary Screen: Perform single-point assays against all targets in the panel.
-
Hit Identification: Identify any targets where the inhibitor shows significant activity (e.g., >50% inhibition).
-
Follow-Up: For any identified "hits," perform full dose-response studies to determine the IC50 value for the off-target interaction.
-
Selectivity Calculation: Calculate the selectivity ratio by dividing the off-target IC50 by the on-target (ATX) IC50. A ratio >100 is generally considered a good indicator of specificity.
Comparative Analysis and Conclusion
This compound is a highly potent inhibitor of autotaxin, with an IC50 in the low nanomolar range.[4][8][9] Its strength lies in its demonstrated specificity; it shows minimal activity against a panel of 29 other enzymes and receptors, with selectivity ratios exceeding 680-fold for kinases like Src and phosphatases like PTP-1B.[10] This high degree of specificity makes this compound an excellent pharmacological tool for in vitro and ex vivo studies aimed at elucidating the biological functions of the ATX-LPA axis.[2] For example, it has been effectively used to demonstrate that ATX activity is responsible for LPA release from adipocytes and to reverse certain cellular effects in cancer models.[2][8]
However, the primary limitation of this compound is its poor pharmacokinetic profile, including low stability and bioavailability, which has prevented its use in animal models.[7][10] Other inhibitors, such as PF-8380, were subsequently developed with improved properties for in vivo studies.[1] More recent inhibitors like GLPG1690 have advanced into clinical trials, representing the next generation of therapeutic candidates.[4]
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Labchem Catalog [labchem.com.my]
- 10. usbio.net [usbio.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to S32826 and Other Modulators of Lysophosphatidic Acid (LPA) Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the autotaxin inhibitor S32826 with other pharmacological tools used to modulate lysophosphatidic acid (LPA) signaling. The information presented herein is intended to assist researchers in selecting the appropriate compounds and methodologies for their studies by offering a clear overview of their performance, supported by experimental data and detailed protocols.
Introduction to LPA Signaling and this compound
Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[1] Its signaling is primarily mediated through a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs).[1] The majority of extracellular LPA is produced from lysophosphatidylcholine (LPC) by the enzyme autotaxin (ATX).[2] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, including cancer, fibrosis, and inflammation, making it a significant target for therapeutic intervention.[3]
This compound is a potent, nanomolar inhibitor of autotaxin, making it a valuable tool for in vitro studies to investigate the role of ATX in various cellular models of disease.[4] However, its utility in vivo is limited due to poor stability and bioavailability.[4] This guide will delve into the reproducibility of this compound's effects and compare its performance against other autotaxin inhibitors and LPA receptor antagonists.
Reproducibility of this compound Effects
While no formal studies have been published specifically on the reproducibility of this compound's effects, a review of the available literature indicates a consistent range of reported half-maximal inhibitory concentration (IC50) values for its inhibition of autotaxin. This consistency across different studies suggests a reliable in vitro performance.
| Study/Reference | Reported IC50 for this compound | Assay Conditions |
| Ferry et al. (2008) | 5.6 nM | [14C]LPC conversion to [14C]LPA |
| Jiang et al. (2011) | ~10 nM | FS-3 fluorogenic substrate |
| Umezu-Goto et al. (2002) | ~9 nM | Choline release assay |
Note: Variations in IC50 values can be attributed to different assay methodologies, enzyme sources, and substrate concentrations.
Comparison of LPA Signaling Modulators
The modulation of LPA signaling can be achieved through direct inhibition of autotaxin or by blocking LPA receptors. This section compares this compound with other commonly used compounds in these categories.
Autotaxin Inhibitors
| Compound | Target | IC50 / Ki | In Vivo Efficacy | Key Features |
| This compound | Autotaxin | IC50: 5.6 - 10 nM | Poor bioavailability and stability | Potent in vitro tool compound. |
| PF-8380 | Autotaxin | IC50: 1.7 - 2.8 nM (enzyme), 101 nM (human whole blood)[4][5][6][7] | Orally bioavailable, reduces LPA levels in vivo.[4][5] | Potent and specific, suitable for in vivo studies. |
| BI-2545 | Autotaxin | IC50: 2.2 nM (enzyme), 29 nM (human whole blood)[8][9][10] | Orally bioavailable, significantly reduces LPA levels in vivo.[8][9] | High potency and improved pharmacokinetic profile compared to PF-8380.[9] |
LPA Receptor Antagonists
| Compound | Target(s) | Ki / IC50 | In Vivo Efficacy | Key Features |
| Ki16425 | LPA1/LPA3 > LPA2 | Ki: 0.34 μM (LPA1), 0.93 μM (LPA3), 6.5 μM (LPA2)[1][11] | Blocks LPA-induced behaviors in animal models.[1] | Widely used tool compound for studying LPA1/3 signaling. |
| BMS-986020 | LPA1 | High affinity | Showed efficacy in a Phase 2 trial for idiopathic pulmonary fibrosis (IPF) by slowing FVC decline.[12][13] | Clinically evaluated LPA1 antagonist.[12][13] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the LPA signaling pathway, the mechanism of action of the compared inhibitors, and a typical experimental workflow for assessing their efficacy.
Figure 1: LPA Signaling Pathway and Points of Inhibition.
Figure 2: General Experimental Workflow for Inhibitor Testing.
Experimental Protocols
Autotaxin Activity Assay using a Fluorogenic Substrate (FS-3)
This protocol is adapted from commercially available kits and published literature.[14][15]
Materials:
-
Recombinant human autotaxin
-
FS-3 substrate (e.g., from Echelon Biosciences)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
Test compounds (this compound, PF-8380, etc.) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/528 nm)
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add 50 µL of the diluted test compounds or vehicle (for control wells).
-
Add 25 µL of recombinant autotaxin solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of FS-3 substrate solution to each well. The final concentration of FS-3 should be at or below its Km value.
-
Immediately start monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.
Measurement of LPA Levels by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is a generalized protocol; specific parameters may need optimization based on the instrument and sample type.[16][17][18][19]
1. Lipid Extraction (Bligh-Dyer Method):
-
To 100 µL of plasma or cell lysate, add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex again.
-
Add 125 µL of water and vortex.
-
Centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
2. LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject the sample onto a C18 reverse-phase LC column.
-
Elute the lipids using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer in negative ion mode.
-
Monitor the specific precursor-to-product ion transitions for different LPA species (e.g., m/z 409.3 -> 153.1 for 16:0 LPA).
-
Quantify the LPA levels by comparing the peak areas to a standard curve of known LPA concentrations.
Conclusion
This compound remains a valuable and reliable tool for the in vitro investigation of autotaxin's role in LPA signaling, with its inhibitory effects being consistently reported in the low nanomolar range. For in vivo studies, however, researchers should consider alternatives with improved pharmacokinetic properties such as PF-8380 or BI-2545. For studies focused on specific LPA receptor-mediated effects, antagonists like Ki16425 and BMS-986020 offer a more targeted approach. The selection of the most appropriate compound will depend on the specific research question, the experimental model, and the desired outcome. The provided protocols offer a starting point for the experimental validation and comparison of these important pharmacological agents.
References
- 1. selleckchem.com [selleckchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opnme.com [opnme.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Randomized, Double-Blind, Placebo-Controlled, Phase 2 Trial of BMS-986020, a Lysophosphatidic Acid Receptor Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 15. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 16. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bulk Untargeted LC-MS/MS Lipidomics [protocols.io]
- 19. euncl.org [euncl.org]
A Head-to-Head Comparison: S32826 Versus siRNA Knockdown for Autotaxin Inhibition in Research
For researchers, scientists, and drug development professionals investigating the role of autotaxin (ATX) in various pathological processes, particularly in oncology, the choice between small molecule inhibitors and genetic knockdown approaches is a critical experimental design decision. This guide provides an objective comparison of two prominent methods for reducing autotaxin activity: the potent small molecule inhibitor S32826 and the widely used technique of small interfering RNA (siRNA) knockdown.
Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive lipid lysophosphatidic acid (LPA) in the bloodstream[1]. The ATX-LPA signaling axis is a key player in numerous cellular processes, including cell proliferation, survival, migration, and angiogenesis[2][3][4]. Its dysregulation has been implicated in a range of diseases, most notably in cancer, where it is associated with tumor progression, metastasis, and resistance to therapy[2][4]. Consequently, inhibiting autotaxin has emerged as a promising therapeutic strategy.
This guide will delve into the mechanisms of action, experimental data, and methodological considerations for both this compound and siRNA-mediated knockdown of autotaxin, enabling researchers to make an informed decision for their specific research needs.
Mechanism of Action: A Tale of Two Approaches
This compound: Direct Enzymatic Inhibition
This compound is a potent, nanomolar inhibitor of autotaxin[5]. It functions by directly binding to the active site of the ATX enzyme, thereby blocking its lysophospholipase D activity. This competitive inhibition prevents the conversion of lysophosphatidylcholine (LPC) to LPA, leading to a rapid reduction in extracellular LPA levels and subsequent attenuation of LPA-mediated signaling.
siRNA Knockdown: Silencing the Message
Data Presentation: A Quantitative Look at Efficacy
The following tables summarize the quantitative data available for this compound and siRNA knockdown of autotaxin. It is important to note that a direct comparison is challenging due to the variability in experimental models and conditions across different studies.
Table 1: this compound Performance Data
| Parameter | Cell Line/System | Result | Reference |
| IC50 | Recombinant human ATX | 5.6 nM | [7][8] |
| Inhibition of Cell Migration | MDA-MB-435 breast cancer cells | Significant inhibition of LPC-induced migration | [9] |
| Reduction in LPA Production | Ovarian cancer stem cells | Complete suppression of LPA production | [4] |
Table 2: siRNA Knockdown of Autotaxin Performance Data
| Parameter | Cell Line | Knockdown Efficiency | Functional Effect | Reference |
| mRNA Reduction | Ishikawa endometrial cancer cells | Significant decrease | - | [10] |
| Protein Reduction | Ishikawa endometrial cancer cells | Significant decrease | - | [10] |
| Cell Proliferation | Ishikawa endometrial cancer cells | Slower rate of cell growth | - | [10] |
| Cell Migration | NBT-L2b cells | 20% to 70% knockdown efficacy | Suppression of cell migration | |
| Cell Invasion | SGC-7901 gastric cancer cells | - | Substantial reduction | [11] |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Inhibition of Autotaxin Activity with this compound
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231 breast cancer cells) in appropriate culture medium.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute to the desired final concentrations in culture medium.
-
Treatment: Replace the culture medium with the medium containing different concentrations of this compound or vehicle control.
-
Functional Assay (e.g., Cell Migration): Perform a transwell migration assay. Seed cells in the upper chamber and add a chemoattractant (e.g., LPC) to the lower chamber.
-
Quantification: After a defined incubation period, fix and stain the cells that have migrated to the lower surface of the membrane. Count the migrated cells under a microscope.
-
LPA Measurement (Optional): Collect the conditioned medium and measure LPA levels using LC-MS/MS or an ELISA kit to confirm the inhibition of ATX activity.
Protocol 2: siRNA Knockdown of Autotaxin
-
siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting the ENPP2 gene and a non-targeting control siRNA.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA and protein knockdown. The optimal time should be determined empirically.
-
Verification of Knockdown:
-
qRT-PCR: Isolate total RNA and perform quantitative real-time PCR to measure the reduction in ENPP2 mRNA levels.
-
Western Blot: Prepare cell lysates and perform Western blotting using an anti-autotaxin antibody to confirm the reduction in protein levels.
-
-
Functional Assays: Perform relevant functional assays, such as cell proliferation (e.g., CCK-8 assay) or cell invasion (e.g., Matrigel invasion assay), to assess the phenotypic consequences of autotaxin knockdown.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: Comparative experimental workflows for this compound and siRNA knockdown.
Objective Comparison: Choosing the Right Tool for the Job
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown |
| Mechanism | Direct, competitive inhibition of enzyme activity. | Post-transcriptional gene silencing leading to reduced protein expression. |
| Speed of Onset | Rapid, effects can be observed within hours. | Slower, requires time for mRNA and protein degradation (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Transient, but can be prolonged with stable transfection. |
| Specificity | High specificity for autotaxin has been reported[7]. Potential for off-target effects on other proteins exists but is less characterized for this compound. | High on-target specificity is possible with careful design. Off-target effects due to partial complementarity with other mRNAs are a known concern. |
| Ease of Use | Relatively simple to use; add to cell culture medium. | Requires transfection optimization, which can be cell-type dependent. |
| Applications | Ideal for studying the acute effects of ATX-LPA signaling and for validating ATX as a therapeutic target. | Suited for studying the long-term consequences of reduced autotaxin expression and for genetic validation of gene function. |
| Limitations | Poor in vivo stability and bioavailability have been reported for this compound, limiting its use in animal models[5]. | Potential for incomplete knockdown, off-target effects, and cellular stress responses due to the transfection process. |
Conclusion: A Complementary Partnership
Both this compound and siRNA-mediated knockdown are powerful tools for investigating the function of autotaxin. The choice between them depends on the specific research question and experimental context.
-
This compound offers a rapid and direct way to inhibit autotaxin's enzymatic activity, making it an excellent choice for studying the immediate consequences of blocking the ATX-LPA signaling pathway. Its ease of use also makes it suitable for high-throughput screening applications.
-
siRNA knockdown provides a genetic approach to reduce autotaxin levels, which is invaluable for validating the role of the gene itself in a particular phenotype and for studying the long-term effects of its depletion.
For a comprehensive understanding of autotaxin's role, a combinatorial approach using both this compound and siRNA can be highly effective. For instance, a phenotype observed with siRNA knockdown can be rescued by the addition of exogenous LPA, confirming the specificity of the effect to the ATX-LPA axis. Conversely, the acute effects of this compound can be compared to the more chronic effects of siRNA knockdown to dissect the temporal dynamics of autotaxin signaling. By understanding the strengths and limitations of each method, researchers can design more robust experiments to unravel the complexities of the autotaxin-LPA pathway in health and disease.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a nanomolar inhibitor of autotaxin: discovery, synthesis and applications as a pharmacological tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAi Four-Step Workflow | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of autotaxin production or activity blocks lysophosphatidylcholine-induced migration of human breast cancer and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. thermofisher.com [thermofisher.com]
Safety Operating Guide
Proper Disposal of S32826: A Comprehensive Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the autotaxin inhibitor, S32826, this guide offers procedural, step-by-step instructions to ensure safe handling and environmental responsibility.
This document is intended for researchers, scientists, and drug development professionals to facilitate the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize their environmental impact and maintain a high standard of safety.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. Understanding these properties is essential for safe handling and disposal.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₄NNa₂O₄P · 2H₂O | [1][2] |
| Molecular Weight | 477.48 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Solubility in Water | 0.5 mg/mL | [1] |
| Storage Temperature | 2-8°C | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [3] |
Operational and Disposal Plans
Based on its classification as a non-hazardous substance, the disposal of this compound should follow standard laboratory procedures for non-hazardous chemical waste. However, due to its chemical structure containing an organophosphonate and a long-chain N-acylated amino acid, careful consideration of its potential environmental impact is recommended.
Immediate Safety Precautions:
While this compound is not classified as hazardous, standard laboratory safety protocols should always be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves.
-
Spill Response: In case of a spill, sweep up the solid material and place it in a designated waste container. Avoid generating dust. Clean the spill area with soap and water.
Step-by-Step Disposal Procedures:
The following procedures provide a clear workflow for the proper disposal of this compound in solid and dissolved forms.
For Solid this compound Waste (Unused product, spills):
-
Segregation: Collect solid this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with hazardous waste.
-
Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)".
-
Disposal: Dispose of the sealed container in the regular laboratory trash destined for a sanitary landfill. Consult your institution's specific guidelines for non-hazardous solid waste disposal.
For Aqueous Solutions of this compound:
-
Consult Local Regulations: Before any liquid disposal, consult your institution's Environmental Health and Safety (EHS) department to confirm the approved method for disposing of non-hazardous, water-soluble organophosphonates. Some municipalities have limits on phosphate discharge into the sanitary sewer system.
-
Small Quantities: For small quantities of dilute aqueous solutions, and with EHS approval, disposal via the sanitary sewer may be permissible.
-
Dilution: If approved for sewer disposal, pour the solution down the drain with a large excess of running water (a general guideline is a 20:1 water to solution ratio). This will help to minimize the concentration of the compound entering the wastewater system.
-
Alternative for Unapproved Sewer Disposal: If sewer disposal is not approved, or if the solution is concentrated, it should be collected in a labeled container and disposed of as non-hazardous liquid waste according to your institution's procedures.
Disposal of Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., water).
-
Disposal of Rinsate: The rinsate from the first rinse should be collected and disposed of as aqueous this compound waste. Subsequent rinsates can likely be disposed of down the drain with copious amounts of water, pending EHS approval.
-
Container Disposal: Once cleaned, deface the label on the container and dispose of it in the regular laboratory recycling or trash.
Environmental Considerations and Rationale
This compound is an organophosphonate. While many organophosphates are known for their environmental persistence and potential toxicity, this compound's classification as non-hazardous suggests a lower risk profile. Organophosphonates are generally resistant to breakdown by simple hydrolysis but can be degraded by microorganisms in the environment. The N-acylated amino acid portion of the molecule is a structure commonly found in biological systems, suggesting it is likely biodegradable.
The logical relationship for determining the appropriate disposal pathway is outlined in the diagram below.
By following these guidelines, laboratories can ensure the safe and responsible disposal of this compound, contributing to a safer research environment and greater environmental stewardship. Always prioritize consulting your institution's specific safety and disposal protocols.
References
- 1. Synthesis, physicochemical characterization and aquatic toxicity studies of anionic surfactants derived from amino and α-hydroxy acids - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00189J [pubs.rsc.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. researchgate.net [researchgate.net]
Essential Safety and Handling Protocols for S32826
This guide provides crucial safety and logistical information for the handling and disposal of S32826. It is imperative for all laboratory personnel, including researchers, scientists, and drug development professionals, to adhere to these procedural steps to ensure a safe working environment.
Disclaimer: The following information is based on the Safety Data Sheet (SDS) for "Autotaxin Inhibitor I, this compound" (CAS No. 1103672-43-0), which is classified as a non-hazardous substance.[1][2] However, other substances with similar catalog numbers may have different and more severe hazard classifications, including flammability and corrosivity.[3] Users must verify the exact identity and CAS number of their specific compound before commencing any work and consult the corresponding SDS.
I. Personal Protective Equipment (PPE)
While this compound (Autotaxin Inhibitor I) is not classified as hazardous, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side shields or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. If dusts or aerosols are generated, a NIOSH-approved respirator may be necessary. |
II. Handling and Operational Plan
A systematic approach to handling this compound will minimize risks and ensure the integrity of experimental procedures.
Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Procedural Steps:
-
Verification: Before use, confirm the identity of the substance by checking the label, CAS number, and the corresponding Safety Data Sheet (SDS).
-
Preparation:
-
Ensure a clean and organized workspace.
-
Have all necessary equipment, including PPE, readily available.
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.
-
-
Handling:
-
First Aid:
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Tree
Caption: Decision tree for the disposal of this compound waste.
Disposal Procedures:
-
Unused Material: Dispose of unused this compound as chemical waste in accordance with your institution's guidelines and local, state, and federal regulations.[5][6] Do not dispose of down the drain or in regular trash.
-
Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.[6] Once cleaned, the container can typically be disposed of as regular waste.
-
Contaminated Materials: Any materials, such as pipette tips, gloves, or paper towels, that come into contact with this compound should be collected in a designated, labeled waste container and disposed of as chemical waste.[7]
References
- 1. Autotaxin Inhibitor I, this compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. public.spheracloud.net [public.spheracloud.net]
- 5. research.utsa.edu [research.utsa.edu]
- 6. essr.umd.edu [essr.umd.edu]
- 7. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
